AP-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H14N4 |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
2-[3-(4-amino-2-pyridinyl)phenyl]pyridin-4-amine |
InChI |
InChI=1S/C16H14N4/c17-13-4-6-19-15(9-13)11-2-1-3-12(8-11)16-10-14(18)5-7-20-16/h1-10H,(H2,17,19)(H2,18,20) |
Clé InChI |
XLXGLQRJMSGVPH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Pharmacological Profile of 6-APB
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and analytical methodologies related to 6-(2-aminopropyl)benzofuran (B1241680) (6-APB). 6-APB, colloquially known as "Benzofury," is a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes.[1][2][3] It emerged as a novel psychoactive substance (NPS) in the early 2010s and is structurally similar to 3,4-methylenedioxyamphetamine (MDA), with the key difference being the substitution of the methylenedioxy ring with a benzofuran moiety.[1][4][5]
This document details its chemical characteristics, synthesis, pharmacological actions, metabolic fate, and the experimental protocols used for its characterization, offering a valuable resource for the scientific community.
Chemical Structure and Properties
6-APB is a member of the amphetamine and phenethylamine classes, characterized by a phenethylamine core bound to an amino group via an ethyl chain, with a methyl substitution at the alpha carbon.[6] Its defining feature is the benzofuran ring system fused to the phenyl ring.
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(1-benzofuran-6-yl)propan-2-amine | [1][7] |
| Synonyms | 6-(2-Aminopropyl)benzofuran, Benzo Fury | [8][9] |
| CAS Number | 286834-85-3 (base), 286834-84-2 (HCl) | [1][10] |
| Molecular Formula | C₁₁H₁₃NO | [1][7] |
| Molecular Weight | 175.23 g/mol | [1][7] |
| Appearance | Tan or brown grainy powder; White crystalline solid (HCl salt) | [1] |
Synthesis
The synthesis of 6-APB was first described in scientific literature in the context of research aimed at developing selective 5-HT₂C receptor agonists.[11] The original synthesis was developed by a team led by David E. Nichols at Purdue University.[4][9] While specific, detailed industrial synthesis protocols are not publicly available, academic syntheses have been published and are generally known within the medicinal chemistry field.[11]
Analytical Methodologies
The identification and quantification of 6-APB in seized materials and biological samples are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS).[8][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification of 6-APB. Derivatization, such as heptafluorobutyrylation, can be used to improve chromatographic separation from its isomers, like 5-APB.[12]
This protocol is a representative example for the detection of 6-APB and its metabolites.
-
Sample Preparation (Solid Phase Extraction & Derivatization):
-
To 1 mL of rat urine, add an internal standard.
-
Perform solid phase extraction (SPE) using a suitable C18 cartridge.
-
Wash the cartridge with water and a low-concentration organic solvent (e.g., 5% methanol).
-
Elute the analyte with a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) and 30 µL of heptafluorobutyric anhydride (B1165640) (HFBA).
-
Heat the mixture at 70°C for 30 minutes to form the heptafluorobutyryl derivative.
-
Evaporate the derivatizing agent and reconstitute in a suitable solvent for injection.[8][12]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.
-
Mass Spectrometer: Agilent 5973N MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 34-550 amu.[8]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS provides high sensitivity and selectivity for the detection of 6-APB and its metabolites without the need for derivatization.
This protocol is adapted for the analysis of 6-APB in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of blood, plasma, or urine, add 300 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.[13]
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo Scientific Ultimate 3000 or equivalent.
-
Column: Kinetex F5 (100 x 4.6 mm, 2.6 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile.
-
Gradient: A suitable gradient starting from high aqueous phase to high organic phase over several minutes to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Thermo Scientific Q Exactive (Orbitrap) or equivalent HRMS.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Data Acquisition: Full scan mode with a resolution of 70,000. Data-dependent MS/MS can be used for confirmation.[8][13]
-
Pharmacology and Mechanism of Action
6-APB is a potent psychoactive compound that primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI).[1][6] Its effects are comparable to MDA, but it is generally more potent.[14][15]
Monoamine Transporter Activity
6-APB interacts with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters. It acts as a substrate-type releaser at these transporters.[11][14]
| Parameter | DAT | NET | SERT | Reference(s) |
| EC₅₀ (Monoamine Release, nM) | 10 | 14 | 36 | [1] |
| Kᵢ (Reuptake Inhibition, nM) | 150 | 117 | 2698 | [1][6] |
Receptor Binding Affinity
Beyond its action on monoamine transporters, 6-APB displays high affinity for several serotonin receptor subtypes, most notably the 5-HT₂B receptor, where it acts as a potent full agonist.[1][6] This potent activity at the 5-HT₂B receptor is a significant concern, as chronic agonism at this receptor is associated with cardiac valvulopathy.[6][16]
| Receptor | Kᵢ (nM) | Receptor | Kᵢ (nM) | Reference(s) |
| 5-HT₂B | 3.7 | α₂C-Adrenergic | 45 | [1][6] |
| 5-HT₂C | 270 | 5-HT₁A | 1500 | [1] |
| 5-HT₂A (EC₅₀) | 5900 | [1] |
This protocol outlines a method to determine the monoamine-releasing properties of 6-APB using rat brain synaptosomes.
-
Preparation of Synaptosomes:
-
Homogenize freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT/NET) in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES buffer.[1][16]
-
-
Monoamine Release Assay:
-
Preload the synaptosomes by incubating them with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin) for 15-30 minutes at 37°C.
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the preloaded synaptosomes into tubes or a 96-well plate.
-
Add varying concentrations of 6-APB (or control compounds) to the aliquots.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Terminate the release by rapid filtration through glass fiber filters, separating the synaptosomes from the buffer containing the released radiolabel.
-
Measure the radioactivity in the filtrate (or remaining in the synaptosomes) using liquid scintillation counting.
-
Calculate the concentration of 6-APB that produces 50% of the maximal releasing effect (EC₅₀) by fitting the data to a dose-response curve.[10]
-
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the primary mechanism of action of 6-APB at a monoamine synapse.
Caption: Mechanism of 6-APB at the synapse.
Metabolism
The metabolism of 6-APB has been studied in rats, revealing a multi-step biotransformation process involving both Phase I and Phase II reactions.[17]
Phase I Metabolism
The initial and primary metabolic steps involve the benzofuran ring system:
-
Hydroxylation: The furan (B31954) ring undergoes hydroxylation.
-
Ring Cleavage: The hydroxylated furan ring is cleaved.
-
Reduction/Oxidation: The resulting unsaturated aldehyde is either reduced to an alcohol or oxidized to a carboxylic acid.[1][17]
Phase II Metabolism
The metabolites formed during Phase I can then undergo conjugation:
-
Glucuronidation: The alcohol and carboxylic acid metabolites are conjugated with glucuronic acid to facilitate excretion.[1][17]
The most prevalent metabolites identified in rat studies are 3-carboxymethyl-4-hydroxyamphetamine and 4-carboxymethyl-3-hydroxyamphetamine.[1][12]
Metabolic Pathway Diagram
The following diagram illustrates the proposed metabolic pathway of 6-APB in rats.
Caption: Proposed metabolic pathway of 6-APB in rats.
Conclusion
6-APB is a potent synthetic entactogen with a complex pharmacological profile, acting as a powerful releaser and reuptake inhibitor of serotonin, norepinephrine, and dopamine. Its high affinity and agonist activity at the 5-HT₂B receptor warrant significant caution and further investigation due to the potential for cardiotoxicity with long-term use.[6] The analytical methods detailed herein provide a robust framework for the identification and quantification of 6-APB and its metabolites in various matrices. This technical guide serves as a foundational resource for researchers engaged in the study of novel psychoactive substances, providing essential data and methodologies to support further investigation into its pharmacology, toxicology, and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC--MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. swgdrug.org [swgdrug.org]
6-APB: A Comprehensive Technical Guide to its Mechanism of Action on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)benzofuran (6-APB), a synthetic entactogen, has garnered significant interest within the scientific community for its distinct psychoactive effects, which are primarily attributed to its interaction with the serotonergic system. This technical guide provides an in-depth analysis of the mechanism of action of 6-APB on serotonin (B10506) receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action at Serotonin Receptors
6-APB's primary mechanism of action involves a multi-faceted interaction with the serotonin system, encompassing both direct receptor agonism and modulation of serotonin transport. The compound exhibits a notable affinity and functional activity at several serotonin receptor subtypes, with a particularly high potency at the 5-HT2B receptor.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 6-APB at various serotonin receptors and monoamine transporters.
Table 1: 6-APB Binding Affinities (Ki) at Serotonin Receptors and Monoamine Transporters
| Target | Kᵢ (nM) | Species/System | Reference(s) |
| Serotonin Receptors | |||
| 5-HT₂₈ | 3.7 | Human | [1] |
| 5-HT₂ₐ | Data not explicitly provided as Ki, but shows 100-fold lower affinity than for 5-HT₂₈ | Human | [1] |
| 5-HT₂C | 270 | Human | |
| 5-HT₁ₐ | 1500 | Human | |
| Monoamine Transporters | |||
| SERT (Serotonin) | 2698 | Human | |
| NET (Norepinephrine) | 117 | Human | |
| DAT (Dopamine) | 150 | Human | |
| Other Receptors | |||
| α₂C-adrenergic | 45 | Human | [1] |
Table 2: 6-APB Functional Activity (EC₅₀/IC₅₀/Eₘₐₓ) at Serotonin Receptors and Monoamine Transporters
| Target | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) | Activity | Species/System | Reference(s) |
| Serotonin Receptors | |||||
| 5-HT₂₈ | 140 | 70 | Full/High-efficacy partial agonist | Human | [1] |
| 5-HT₂ₐ | 5900 | 43 | Partial agonist | Human | |
| 5-HT₂C | - | - | Agonist | Human | |
| Monoamine Transporters (Release) | |||||
| SERT (Serotonin) | 36 | - | Releasing Agent | Rat Brain Synaptosomes | [2] |
| NET (Norepinephrine) | 14 | - | Releasing Agent | Rat Brain Synaptosomes | |
| DAT (Dopamine) | 10 | - | Releasing Agent | Rat Brain Synaptosomes | |
| Monoamine Transporters (Reuptake Inhibition) | |||||
| SERT (Serotonin) | 930 (IC₅₀) | - | Reuptake Inhibitor | - | |
| NET (Norepinephrine) | 190 (IC₅₀) | - | Reuptake Inhibitor | - | |
| DAT (Dopamine) | 3300 (IC₅₀) | - | Reuptake Inhibitor | - |
Signaling Pathways
The interaction of 6-APB with 5-HT2 receptors, particularly the 5-HT2B subtype, initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.
5-HT₂ Receptor Gq/11 Signaling Pathway
Activation of the 5-HT2 receptor by an agonist like 6-APB leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses.
Potential Downstream Signaling: ERK Activation and β-Arrestin Pathway
Beyond the canonical Gq/11 pathway, GPCR activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK) and engage β-arrestin signaling pathways. While direct evidence for 6-APB's involvement in these specific pathways is still emerging, they represent plausible downstream consequences of 5-HT2 receptor activation. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.
Experimental Protocols
The quantitative data presented in this guide were obtained through a variety of in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation:
-
CHO-K1 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2B) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]
-
-
Incubation:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed amount of the prepared cell membranes.
-
A fixed concentration of a suitable radioligand (e.g., [³H]LSD for 5-HT2B).
-
Varying concentrations of unlabeled 6-APB.
-
For determining non-specific binding, a high concentration of a known ligand for the receptor is added instead of 6-APB.
-
-
The plate is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value of 6-APB (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays (Calcium Mobilization)
Functional assays are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist or antagonist. For Gq/11-coupled receptors like the 5-HT2 subtypes, measuring changes in intracellular calcium concentration is a common readout.
Detailed Protocol:
-
Cell Preparation:
-
CHO-K1 cells expressing the human serotonin receptor of interest are seeded into 96-well plates and grown to confluence.[4]
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Varying concentrations of 6-APB are automatically added to the wells.
-
The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the increase in intracellular calcium.
-
The data are analyzed to generate concentration-response curves, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) values are determined.
-
Monoamine Release Assays (Synaptosomes)
These in vitro assays are used to measure the ability of a compound to induce the release of monoamines from nerve terminals.
Detailed Protocol:
-
Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum) is homogenized in a sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.[5]
-
-
Loading with Radiolabeled Neurotransmitter:
-
The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin) to allow for its uptake into the vesicles.[2]
-
-
Release Experiment:
-
The loaded synaptosomes are then exposed to varying concentrations of 6-APB.
-
The amount of radioactivity released into the surrounding buffer is measured over time using a scintillation counter.
-
-
Data Analysis:
-
The data are used to construct concentration-response curves to determine the EC₅₀ for release.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Detailed Protocol:
-
Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the nucleus accumbens) of an anesthetized rat.[6]
-
-
Perfusion and Sampling:
-
After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.
-
Neurotransmitters in the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Samples of the dialysate are collected at regular intervals.
-
-
Analysis of Dialysate:
-
The concentration of monoamines (serotonin, dopamine, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
The administration of 6-APB allows for the measurement of its effect on the extracellular concentrations of these neurotransmitters in real-time.
-
Conclusion
6-APB exhibits a complex pharmacological profile characterized by potent agonism at 5-HT2B receptors and significant activity as a monoamine releasing agent. Its high affinity for the 5-HT2B receptor, coupled with its ability to release serotonin, dopamine, and norepinephrine, underlies its unique psychoactive effects. The experimental methodologies detailed in this guide provide a framework for the continued investigation of 6-APB and related compounds, facilitating a deeper understanding of their mechanisms of action and potential therapeutic or toxicological implications. The provided visualizations of the primary signaling pathway and experimental workflows serve as a clear and concise reference for researchers in the field.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 6-(2-aminopropyl)benzofuran
An In-Depth Technical Guide to 6-(2-aminopropyl)benzofuran (B1241680) (6-APB)
Introduction
6-(2-aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogen of the phenethylamine (B48288), amphetamine, and benzofuran (B130515) classes.[1] Structurally similar to 3,4-methylenedioxyamphetamine (MDA), 6-APB differs by the replacement of the 3,4-methylenedioxyphenyl ring system with a benzofuran ring.[1] This guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and history of 6-APB for researchers, scientists, and drug development professionals.
Discovery and History
Initial Synthesis and Research
The synthesis of 6-APB is attributed to the medicinal chemist and pharmacologist David E. Nichols and his team at Purdue University in 1993.[2][3] This work was part of a broader research program investigating non-neurotoxic alternatives to MDMA and exploring the structure-activity relationships of MDMA analogues.[2][4]
While first synthesized in 1993, 6-APB was first formally described in the scientific literature in a 2000 patent by Karin Briner and colleagues at Eli Lilly and Company.[1][5] Their research focused on developing selective serotonin (B10506) 5-HT2C receptor agonists for potential therapeutic applications.[1][5][6]
Emergence as a Novel Psychoactive Substance (NPS)
6-APB emerged as a novel psychoactive substance (NPS) on the recreational drug market around 2010, where it was often marketed as a "legal high" or "research chemical" under the name "Benzofury".[1][5] Its appearance was first officially noted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2011.[5] The substance gained popularity in the UK rave and clubbing scene.[1][2]
Legal Status
The rise in recreational use and associated harms, including hospitalizations and deaths, prompted legislative action in several countries.[7][8]
-
United Kingdom: In June 2013, 6-APB was subjected to a Temporary Class Drug Order.[1][2][7] Following recommendations from the Advisory Council on the Misuse of Drugs (ACMD), it was permanently classified as a Class B, Schedule 1 substance on June 10, 2014.[1][2]
-
Canada: 6-APB is considered a Schedule III controlled substance as an analogue of MDA.[1][2]
-
Netherlands: As of July 1, 2025, 6-APB is banned under the Opium Law through a structural ban on most phenethylamine derivatives.[1]
-
United States: 6-APB is not a scheduled federal controlled substance but is not approved for human consumption.[2] However, it can be considered an analogue of controlled substances, which could lead to prosecution under the Federal Analogue Act.
-
Australia and New Zealand: Due to its structural similarity to MDA, 6-APB is likely considered a controlled substance analogue under their "substantially similar" catch-all clauses.[2]
Pharmacological Profile
6-APB is a potent psychoactive compound with a complex mechanism of action, primarily acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).[1][2] Its effects are often compared to those of MDA and MDMA.[2][5]
Monoamine Transporter Activity
6-APB interacts with the transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), inhibiting their reuptake and promoting their release. In rat brain synaptosomes, it acts as a potent substrate-type releaser at all three transporters.[5]
Table 1: Monoamine Transporter Releasing Activity (EC50, nM) in Rat Brain Synaptosomes [1][5]
| Compound | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) |
| 6-APB | 36 | 14 | 10 |
| 5-APB | 19 | - | - |
| MDA | - | - | - |
Table 2: Monoamine Transporter Reuptake Inhibition (Ki, nM) [1][2]
| Compound | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) |
| 6-APB | 2,698 | 117 | 150 |
Receptor Binding Affinities
6-APB demonstrates high affinity for several serotonin receptor subtypes, most notably the 5-HT2B receptor. Its potent agonism at this receptor is a significant concern for potential cardiotoxicity with long-term use, similar to the withdrawn drug fenfluramine.[1][2] Unlike MDMA, 6-APB shows a 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors.[1][2]
Table 3: Receptor Binding Affinities (Ki, nM) and Functional Activity [1][2][9]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
| 5-HT2B | 3.7 | 140 | 70% (Full/Partial Agonist) |
| 5-HT2C | 270 | - | Agonist |
| 5-HT2A | - | 5,900 | 43% (Partial Agonist) |
| 5-HT1A | 1,500 | - | - |
| α2C-Adrenergic | 45 | - | - |
Signaling Pathways
The primary mechanism of action for 6-APB involves its interaction with monoamine transporters and serotonin receptors. This dual action results in increased synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to its characteristic entactogenic, stimulant, and mild psychedelic effects.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Benzo Fury | Soundbite | RSC Education [edu.rsc.org]
- 4. 6-(2-Aminopropyl)benzofuran Hydrochloride | 286834-84-2 | Benchchem [benchchem.com]
- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to AP-6, a Selective TMEM175 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 175 (TMEM175) is a lysosomal potassium/proton channel that plays a critical role in maintaining lysosomal homeostasis, including regulating membrane potential and pH.[1][2] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease.[3][4] The development of selective inhibitors for TMEM175 is crucial for elucidating its physiological roles and for exploring its potential as a therapeutic target. This guide provides a comprehensive technical overview of AP-6, a novel and selective inhibitor of TMEM175.
Core Compound Details: this compound
This compound is a small molecule inhibitor that has been identified as a selective antagonist of TMEM175.[5] It is a valuable tool for studying the function of TMEM175 and holds promise for the development of therapeutics for Parkinson's disease and other related neurodegenerative disorders.[5]
Mechanism of Action
Cryo-electron microscopy (Cryo-EM) studies have revealed that this compound functions as a pore blocker of the TMEM175 channel.[6] It binds to a distinct site within the ion permeation pathway, physically occluding the pore and thereby preventing the flux of both potassium (K+) and protons (H+).[6] This inhibition of ion transport disrupts the normal physiological functions of TMEM175 in the lysosome.
Quantitative Data
The inhibitory potency of this compound on TMEM175 has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values for both potassium and proton flux are summarized in the table below.
| Ion Flux | Assay Condition | IC50 (µM) |
| Potassium (K+) | Neutral pH | ~141 |
| Proton (H+) | pH 4.5 | ~170 |
Data sourced from whole-cell patch-clamp recordings in HEK293T cells expressing TMEM175.[6]
Signaling Pathways
TMEM175 is integrated into cellular signaling pathways, particularly those related to apoptosis and mitochondrial health. The anti-apoptotic protein Bcl-2 has been shown to bind to and inhibit TMEM175.[7] Conversely, inhibition of Bcl-2 or the presence of reactive oxygen species (ROS) can activate TMEM175.[7] Activated TMEM175 can lead to impaired mitophagy and increased ROS production, creating a positive feedback loop that promotes apoptosis.[7] This pathway is of significant interest in the context of Parkinson's disease, where neuronal cell death is a key pathological feature.[7]
Experimental Protocols
The characterization of this compound and its interaction with TMEM175 involves several key experimental techniques. Detailed methodologies are outlined below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion channel activity of TMEM175 expressed on the plasma membrane of cells, typically HEK293T cells, and to quantify the inhibitory effect of compounds like this compound.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently transfected with a plasmid encoding human TMEM175 using a suitable transfection reagent.
-
Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The standard whole-cell patch-clamp configuration is used.[8]
-
External (Bath) Solution: Contains (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution: To isolate potassium currents, a cesium-based solution is often used: (in mM): 120 CsF, 20 CsCl, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with CsOH.[9] For proton flux assays, a K+-free acidic solution is used.[6]
-
Voltage Protocol: A voltage-ramp protocol is typically applied, for example, from -100 mV to +100 mV over 1 second from a holding potential of -80 mV.[9]
-
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution. The compound is applied to the cell via a perfusion system.
-
Data Analysis: The current amplitude is measured at a specific voltage (e.g., +50 mV for outward currents).[9] Dose-response curves are generated by plotting the normalized current against the logarithm of the this compound concentration and fitted with the Hill equation to determine the IC50 value.
Fluorescence-Based Ion Flux Assays
These assays provide a higher-throughput method to assess ion channel function and inhibition.
1. Proteoliposome Flux Assay:
This in vitro assay measures ion flux across a lipid bilayer reconstituted with purified TMEM175 protein.
Protocol:
-
Protein Purification and Reconstitution: Purified TMEM175 is reconstituted into lipid vesicles (proteoliposomes) in the presence of a high concentration of the ion of interest (e.g., 300 mM KCl).
-
Assay Setup:
-
The proteoliposomes are diluted into a buffer with a different ionic composition (e.g., 300 mM NaCl) to create an ion gradient.
-
A pH-sensitive fluorescent dye (e.g., ACMA) is added to the external buffer.
-
-
Initiation of Ion Flux:
-
A protonophore (e.g., CCCP) is added to allow H+ influx to counterbalance the K+ efflux through TMEM175.
-
The resulting change in extra-vesicular pH is monitored by the quenching of the ACMA fluorescence.
-
-
Inhibition Measurement: The assay is performed in the presence and absence of various concentrations of this compound to determine its effect on the rate of ion flux.
2. Thallium Flux Assay:
This is a cell-based assay that uses the potassium ion surrogate, thallium (Tl+), and a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Plating and Dye Loading: HEK293T cells expressing TMEM175 are plated in a multi-well plate. The cells are then loaded with a Tl+-sensitive fluorescent dye.[9]
-
Compound Incubation: Cells are pre-incubated with this compound at various concentrations.[9]
-
Thallium Addition and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the resulting increase in fluorescence is measured over time using a plate reader.[9]
-
Data Analysis: The rate of fluorescence increase, which corresponds to the rate of Tl+ influx, is calculated. The inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution structure of TMEM175 in complex with this compound, providing insights into the inhibitor's binding mode.
Protocol:
-
Sample Preparation: Purified TMEM175 protein is incubated with a saturating concentration of this compound (e.g., 2 mM).[6]
-
Grid Preparation: The protein-inhibitor complex is applied to EM grids, which are then plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align and average them, leading to a high-resolution 3D reconstruction of the TMEM175-AP-6 complex.[6]
-
Model Building and Analysis: An atomic model of the complex is built into the Cryo-EM density map to identify the binding site and interactions between this compound and TMEM175.
Conclusion
This compound is a valuable pharmacological tool for the study of TMEM175. Its selectivity and characterized mechanism of action as a pore blocker make it instrumental in dissecting the roles of this ion channel in lysosomal function and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting TMEM175 for the treatment of Parkinson's disease and other neurodegenerative disorders.
References
- 1. Structural basis for ion selectivity in TMEM175 K+ channels | eLife [elifesciences.org]
- 2. A Comparative Study on the Lysosomal Cation Channel TMEM175 Using Automated Whole-Cell Patch-Clamp, Lysosomal Patch-Clamp, and Solid Supported Membrane-Based Electrophysiology: Functional Characterization and High-Throughput Screening Assay Development [mdpi.com]
- 3. What We Know About TMEM175 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Differential ion dehydration energetics explains selectivity in the non-canonical lysosomal K+ channel TMEM175 | eLife [elifesciences.org]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. sophion.com [sophion.com]
The Role of TMEM175 in Parkinson's Disease: A Technical Guide to Channel Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that has emerged as a critical player in the pathophysiology of Parkinson's disease (PD). Genome-wide association studies (GWAS) have identified variants in the TMEM175 gene that modulate the risk of developing PD.[1] Functionally, TMEM175 is essential for maintaining lysosomal homeostasis, a process increasingly recognized as central to the neurodegenerative cascades in Parkinson's.[2] This protein exhibits a complex dual-ion conductance, acting as both a potassium (K+) and proton (H+) channel, which is critical for regulating lysosomal pH, membrane potential, and autophagy.[3][4] Dysfunction due to genetic variants leads to impaired lysosomal degradation of cellular waste, most notably the accumulation of α-synuclein aggregates, a pathological hallmark of PD.[5][6] This guide provides an in-depth analysis of TMEM175's channel function, its regulation, the experimental methodologies used for its study, and its promise as a therapeutic target for Parkinson's disease.
Introduction: The Lysosome in Neurodegeneration
Lysosomes are acidic organelles responsible for cellular degradation and recycling.[7] Their function is paramount in long-lived, post-mitotic cells like neurons, where the efficient clearance of misfolded proteins and damaged organelles is vital for survival. Lysosomal dysfunction is a key feature of many neurodegenerative diseases, including Parkinson's disease.[8] Central to this function is the maintenance of a precise acidic luminal pH (typically 4.5-5.0), which is required for the optimal activity of over 50 different hydrolytic enzymes.[8][9] This delicate pH balance is achieved through the action of the V-ATPase proton pump, which acidifies the lumen, and counteracting ion channels that allow for ion efflux to prevent hyper-acidification.[9][10] TMEM175 has been identified as a key channel in this process, making it a focal point for understanding and potentially treating PD.[1]
The Dual-Ion Identity of TMEM175: A pH-Dependent Channel
There has been considerable scientific discussion regarding the primary ion conducted by TMEM175. Initially identified as a K+ leak channel, subsequent research has revealed a more complex role as a proton-activated, proton-selective channel.[3][10][11] The current consensus is that TMEM175's function is highly dependent on the lysosomal pH.
-
Potassium (K+) Conductance: At neutral or near-neutral pH, TMEM175 primarily conducts K+ ions.[12][13] This K+ efflux is believed to be critical for maintaining the lysosomal membrane potential, which is necessary for the fusion of lysosomes with autophagosomes.[3][5]
-
Proton (H+) Conductance: Under the acidic conditions of the lysosomal lumen (pH < 5.5), the channel's selectivity shifts dramatically towards protons.[3][11] In this state, it functions as a "proton leak" pathway, releasing excess protons from the lysosome to prevent over-acidification by the V-ATPase.[9][10] This mechanism is crucial for keeping the lysosomal pH within the optimal range for its digestive enzymes.[8]
This dual-ion nature, governed by the luminal pH, allows TMEM175 to perform distinct but complementary roles in maintaining lysosomal health.
Figure 1: TMEM175's role in lysosomal pH homeostasis.
Quantitative Channel Properties of TMEM175
The biophysical properties of TMEM175 have been characterized using electrophysiological techniques, revealing key quantitative data regarding its ion selectivity and pharmacological modulation. The debate over its primary conducted ion is reflected in the wide range of reported permeability ratios.
| Parameter | Reported Value | Experimental Condition | Reference |
| K+ Selectivity (PK/PNa) | ~35 | Vertebrates | [14][15] |
| ~10 | Human TMEM175 (plasma membrane expression) | [14][15] | |
| H+ Selectivity (PH/PK) | ~48,000 - 48,500 | Acidic luminal pH (patch-clamp & SSME) | [12][16] |
| ~85 | Acidic luminal pH (lysosomal recordings) | [12] | |
| Table 1: Ion Selectivity and Permeability of TMEM175. This table summarizes the reported ion permeability ratios, which vary based on experimental setup and highlight the channel's complex nature. |
| Compound | Type | Potency (IC50 / EC50) | Reference |
| 4-Aminopyridine (4-AP) | Inhibitor | IC50: 19 ± 6.6 μM | [17] |
| Zinc (Zn2+) | Inhibitor | - | [14][15] |
| 2-phenylpyridin-4-ylamine (2-PPA) | Selective Inhibitor / Pore Blocker | - | [18] |
| AP-6 | Selective Inhibitor / Pore Blocker | - | [18] |
| DCPIB | Activator / Enhancer | - | [16][19] |
| Arachidonic Acid | Endogenous Activator / Enhancer | - | [10][16] |
| Table 2: Pharmacological Profile of TMEM175. A summary of known inhibitors and activators of the TMEM175 channel. |
TMEM175 Dysfunction in Parkinson's Disease Pathophysiology
Genetic studies have solidified the link between TMEM175 and PD risk.[20] Specific variants act as loss-of-function or gain-of-function mutations, bidirectionally regulating disease susceptibility.[21]
| Variant | rsID | Effect on PD Risk | Functional Consequence | Reference |
| p.M393T | rs34311866 | Increased Risk | Loss-of-function; reduced ion conductance | [21][22][23] |
| p.Q65P | rs34884217 | Decreased Risk | Gain-of-function; enhanced channel activity | [21][22] |
| Table 3: Functional Effects of Common Parkinson's Disease-Associated TMEM175 Variants. |
The pathological cascade stemming from TMEM175 dysfunction involves several core components of PD neurodegeneration:
-
Impaired Autophagy and α-Synuclein Accumulation: Loss of TMEM175 function disrupts lysosomal pH and membrane potential, impairing the fusion of autophagosomes with lysosomes.[5] This leads to a bottleneck in the autophagic clearance pathway, resulting in the accumulation of toxic α-synuclein aggregates.[5][6][24] Conversely, overexpression of TMEM175 can reduce levels of pathological α-synuclein.[6][23]
-
Mitochondrial Dysfunction: A functional link exists between lysosomes and mitochondria. TMEM175 deficiency has been shown to impair mitochondrial respiration and decrease ATP production.[1][5] This connects TMEM175 to another central pillar of PD pathology—bioenergetic failure.
-
Reduced Glucocerebrosidase (GCase) Activity: TMEM175 dysfunction is associated with decreased activity of the lysosomal enzyme GCase.[3][5] Mutations in the GCase gene (GBA) are the most common genetic risk factor for PD, highlighting a convergence of these two lysosomal pathways in the disease.
Figure 2: TMEM175 dysfunction and PD pathology.
Key Experimental Methodologies
Studying an intracellular organellar channel like TMEM175 requires specialized techniques.
Lysosomal Patch-Clamp Electrophysiology
This is the gold standard for directly measuring ion currents across the lysosomal membrane. It provides detailed information on channel conductance, ion selectivity, and gating kinetics.
Protocol Summary:
-
Lysosome Enlargement: Cells (e.g., HEK293T, neurons) are cultured in a medium containing a non-metabolizable substance like dextran.[25] This induces the formation of enlarged endolysosomes.
-
Lysosome Isolation: Cells are subjected to hypotonic shock, causing them to swell and release the enlarged lysosomes.
-
Patching: A glass micropipette is used to form a high-resistance (giga-ohm) seal with the membrane of an isolated lysosome.
-
Recording: The "lysosome-attached" or "whole-lysosome" configuration is achieved. The pipette solution represents the lysosomal lumen, while the bath solution mimics the cytosol. Voltage protocols are applied to measure ion flux.[25] For TMEM175, luminal (pipette) solutions are often set to an acidic pH (e.g., 4.6) to study H+ currents, while cytosolic (bath) solutions contain the relevant ions (e.g., K+).[12][25]
Figure 3: Experimental workflow for lysosomal patch-clamp.
Lysosomal pH Measurement
Fluorescence microscopy is used to quantify the luminal pH of lysosomes in living cells.
Protocol Summary:
-
Probe Loading: Cells are incubated with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as LysoTracker dyes or dextran-conjugated pH indicators (e.g., Oregon Green Dextran).[10][26]
-
Imaging: Live-cell fluorescence microscopy is used to capture images of the probe-loaded lysosomes.
-
Calibration: To convert fluorescence intensity to absolute pH values, a standard curve is generated. This is done by treating probe-loaded cells with ionophores (like nigericin (B1684572) and monensin) in buffers of known pH, which equilibrates the lysosomal pH with the external buffer pH.
-
Analysis: The fluorescence intensity of lysosomes in experimental cells is measured and compared to the calibration curve to determine their luminal pH.[26]
High-Throughput Screening (HTS) Assays
To identify pharmacological modulators, HTS methods are employed. These include:
-
Automated Patch-Clamp (APC): Platforms like Sophion Qube and Nanion's systems can be adapted for high-throughput electrophysiological recordings from isolated lysosomes, enabling the screening of compound libraries.[19][27]
-
Solid-Supported Membrane (SSM)-based Electrophysiology: This technique measures ion fluxes through channels in purified lysosomal membranes adsorbed onto a sensor, allowing for HTS without voltage-clamping.[16]
-
Fluorescence-Based Assays: Thallium (Tl+) flux assays are often used as a surrogate for K+ flux. Cells are loaded with a Tl+-sensitive dye, and changes in fluorescence upon Tl+ entry through TMEM175 are measured to screen for activators or inhibitors.[19]
TMEM175 as a Therapeutic Target for Parkinson's Disease
The bidirectional genetic evidence for TMEM175's role in PD makes it a highly compelling drug target.[21][22] The therapeutic hypothesis is that enhancing TMEM175 activity could be neuroprotective.[28]
-
Strategy: The primary strategy is to develop small-molecule activators of TMEM175. The goal is to restore normal lysosomal function in individuals with loss-of-function variants (like M393T) and potentially boost lysosomal clearance in a broader population of PD patients.[28][29]
-
Drug Development: Several biotechnology and pharmaceutical companies are actively pursuing this strategy.[9][29] For instance, Caraway Therapeutics, in partnership with AbbVie, is developing small-molecule TMEM175 activators.[29] These efforts aim to enhance the cellular recycling processes, leading to the breakdown of toxic protein clumps like α-synuclein.[28]
Conclusion and Future Directions
TMEM175 is a unique, pH-sensitive lysosomal ion channel whose function is intimately linked to the pathogenesis of Parkinson's disease. Its crucial role in maintaining lysosomal homeostasis and clearing α-synuclein aggregates places it at a critical nexus of neuroprotective pathways. While significant progress has been made in understanding its function, key questions remain, particularly regarding the precise mechanisms of its dual-ion selectivity and regulation in different neuronal populations. The development of potent and selective TMEM175 activators represents a promising, genetically-validated therapeutic strategy that could slow or halt the progression of Parkinson's disease by targeting a fundamental cellular defect. Continued research into the channel's biology and the advancement of drug discovery campaigns hold significant promise for patients.
References
- 1. What We Know About TMEM175 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease [mdpi.com]
- 7. TMEM175: A lysosomal ion channel associated with neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.umich.edu [news.umich.edu]
- 9. Lysosomal channel TMEM175 and Parkinson’s disease – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 10. Parkinson’s Disease-risk Protein TMEM175 is a Proton-activated Proton Channel in Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pub.h-brs.de [pub.h-brs.de]
- 12. rupress.org [rupress.org]
- 13. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for ion selectivity in TMEM175 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for ion selectivity in TMEM175 K+ channels | eLife [elifesciences.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. bioengineer.org [bioengineer.org]
- 21. researchgate.net [researchgate.net]
- 22. TMEM175: A promising therapeutic Target for Parkinson’s disease - Nanion Technologies [nanion.de]
- 23. Functionalization of the TMEM175 p.M393T variant as a risk factor for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. metrionbiosciences.com [metrionbiosciences.com]
- 26. researchgate.net [researchgate.net]
- 27. news-medical.net [news-medical.net]
- 28. Developing TMEM175 Activators as Therapeutics for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 29. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antiparasitic Agent-6 (AP-6), a novel synthetic compound from the dihydroisoquinoline class. It has demonstrated significant broad-spectrum activity against a variety of protozoan and helminth parasites, marking it as a compound of interest for further investigation in anti-infective drug discovery.[1] This document details its mechanism of action, summarizes its in vitro activity, and provides methodologies for key experiments.
Core Compound Details
-
Compound Name: Antiparasitic Agent-6 (this compound)[1]
-
Chemical Class: Dihydroisoquinoline[1]
-
Therapeutic Potential: Broad-spectrum antiparasitic[1]
Quantitative Data Summary
The in vitro efficacy of this compound has been assessed against several clinically relevant parasites. The following tables summarize the half-maximal inhibitory concentration (IC50) for protozoan parasites and the half-maximal effective concentration (EC50) for helminth parasites. Its cytotoxicity was evaluated against the human hepatocyte cell line, HepG2, to determine its selectivity index (SI).[1]
Table 1: In Vitro Activity of this compound Against Protozoan Parasites [1]
| Parasite Species | Strain | Assay Type | IC50 (µM) | CC50 (µM) HepG2 | Selectivity Index (SI) |
| Plasmodium falciparum | 3D7 | SYBR Green I | 0.8 | >50 | >62.5 |
| Trypanosoma cruzi | Tulahuen | β-galactosidase | 2.1 | >50 | >23.8 |
| Leishmania donovani | MHOM/ET/67/HU3 | Resazurin (B115843) | 1.5 | >50 | >33.3 |
Table 2: In Vitro Activity of this compound Against Helminth Parasites [1]
| Parasite Species | Assay Type | EC50 (µM) | CC50 (µM) HepG2 | Selectivity Index (SI) |
| Schistosoma mansoni | Larval Motility | 3.5 | >50 | >14.3 |
| Brugia malayi | Microfilarial Motility | 5.2 | >50 | >9.6 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Protozoan Parasite Assays[1]
-
Plasmodium falciparum (SYBR Green I Assay):
-
A culture of synchronized late ring-stage P. falciparum (3D7) was prepared at 2% parasitemia and 2% hematocrit.
-
The culture was incubated with serially diluted this compound in 96-well plates for 72 hours.
-
Post-incubation, the plates were frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer was added, and the plates were incubated in the dark for 1 hour.
-
Fluorescence was measured (excitation 485 nm, emission 530 nm) to determine parasite viability.
-
The IC50 value was calculated from the dose-response curve.
-
-
Trypanosoma cruzi (β-galactosidase Assay):
-
Vero cells were infected with transgenic T. cruzi (Tulahuen strain) expressing β-galactosidase.
-
After 48 hours, the medium was replaced with fresh medium containing serial dilutions of this compound.
-
The plates were incubated for an additional 72 hours.
-
Chlorophenol red-β-D-galactopyranoside (CPRG) was added, and the plates were incubated for 4 hours.
-
Absorbance was measured at 570 nm to quantify parasite load.
-
The IC50 value was determined.
-
-
Leishmania donovani (Resazurin Assay):
-
Axenically grown amastigotes of L. donovani were seeded in 96-well plates.
-
The parasites were treated with various concentrations of this compound and incubated for 72 hours.
-
Resazurin solution was added, and the plates were incubated for another 24 hours.
-
Fluorescence (excitation 530 nm, emission 590 nm) was measured to assess cell viability.
-
The IC50 was calculated.
-
In Vitro Helminth Parasite Assays[1]
-
Schistosoma mansoni (Larval Motility Assay):
-
Schistosomula were harvested and distributed into 96-well plates.
-
This compound was added at various concentrations, and the plates were incubated for 72 hours.
-
Larval motility was scored using a microscope.
-
The EC50 value, the concentration causing 50% motility reduction, was determined.
-
-
Brugia malayi (Microfilarial Motility Assay):
-
Microfilariae were isolated and placed in 96-well plates.
-
The parasites were exposed to serially diluted this compound for 72 hours.
-
Motility was assessed, and the EC50 was calculated based on the reduction in movement.
-
Cytotoxicity Assay[1]
-
HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with the same concentrations of this compound used in the parasite assays.
-
Plates were incubated for 72 hours.
-
Cell viability was assessed using the resazurin method.
-
The CC50 value was calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action for Antiparasitic Agent-6.[1]
Caption: Standardized workflow for in vitro screening and evaluation.[1]
Mechanism of Action
Biochemical and cellular thermal shift assays indicate that this compound selectively targets the parasite's Glycogen Synthase Kinase 3 (GSK-3).[1] GSK-3 is a crucial regulator of various cellular processes in parasites. The inhibition of this enzyme by this compound is hypothesized to disrupt the parasite's cell cycle progression and its glycogen metabolism, ultimately leading to parasite death.[1] This targeted mechanism of action presents a novel therapeutic strategy for the development of antiparasitic drugs.[1]
Conclusion and Future Directions
Antiparasitic Agent-6 (this compound) has demonstrated promising broad-spectrum activity in vitro against a range of parasites, coupled with a favorable selectivity profile.[1] Its proposed mechanism of action, the inhibition of parasite-specific GSK-3, offers a novel avenue for therapeutic intervention.[1]
Future research should focus on:
-
In vivo efficacy studies in established animal models of parasitic diseases.
-
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
Lead optimization to enhance potency and improve drug-like properties.
This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers and drug development professionals aiming to advance this compound as a potential new antiparasitic therapeutic.[1]
References
An In-depth Technical Guide to the Synthesis of 6-APB and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and its structural and functional analogues. The document details established chemical synthesis routes, presents key pharmacological data, and visualizes the relevant biological pathways to support research and development in this area.
Introduction
6-(2-Aminopropyl)benzofuran (6-APB), often colloquially known as "Benzofury," is a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes. Structurally, it is an analogue of 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring is replaced by a benzofuran system.[1] This structural modification has significant implications for its pharmacological profile. The synthesis of 6-APB and its analogues was first reported in the early 1990s by a team led by David E. Nichols, as part of research into non-neurotoxic alternatives to MDA.[2] This guide consolidates the synthetic chemistry, experimental methodologies, and associated pharmacological data for 6-APB and its key analogues.
Synthesis Pathways
The synthesis of aminopropylbenzofurans can be broadly categorized into two main strategies depending on the desired substitution pattern on the benzene (B151609) ring.
Synthesis of 6-APB and 4-APB
The most cited method for synthesizing 6-APB and its positional isomer 4-APB originates from the work of Briner and colleagues.[1][2] The pathway begins with 3-bromophenol (B21344) and proceeds through several key steps to yield the target compounds.
The general workflow is as follows:
-
Alkylation: 3-Bromophenol is alkylated with bromoacetaldehyde (B98955) diethyl acetal (B89532) in the presence of a base like sodium hydride (NaH).
-
Cyclization: The resulting diethyl acetal undergoes an acid-catalyzed cyclization, typically using polyphosphoric acid (PPA), to form the benzofuran ring. This step yields a mixture of 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.
-
Separation: The structural isomers (4-bromo and 6-bromo) are separated using silica (B1680970) gel column chromatography.
-
Propanone Formation: The separated bromobenzofurans are converted into their corresponding 2-propanone derivatives.
-
Reductive Amination: The final step is a reductive amination of the propanone intermediates to yield the primary amines, 6-APB and 4-APB. The products are often converted to their hydrochloride salts for stability and ease of handling.[2]
References
The Pharmacological Profile of Benzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran (B130515), a heterocyclic organic compound consisting of a fused benzene (B151609) and furan (B31954) ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, making them a subject of intensive research in the quest for novel therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of benzofuran compounds, with a focus on their anticancer, antimicrobial, psychoactive, and cardiovascular effects. This document details key experimental methodologies, presents quantitative data in a structured format, and visualizes the intricate signaling pathways modulated by these versatile compounds.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6][7] Their multifaceted anticancer profile includes the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways involved in cancer progression.[8]
Mechanisms of Action
The anticancer effects of benzofuran compounds are attributed to their ability to target multiple cellular processes:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives act as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[9]
-
Kinase Inhibition: A significant number of benzofuran-based molecules exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation. Key targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by benzofuran derivatives can suppress angiogenesis, a critical process for tumor growth and metastasis.[8]
-
Cyclin-Dependent Kinase 8 (CDK8): By inhibiting CDK8, certain benzofuran compounds can promote osteoblast differentiation, suggesting a potential therapeutic application in bone-related cancers or osteoporosis.[10]
-
Glycogen Synthase Kinase-3β (GSK-3β): Targeting the GSK-3β pathway can induce apoptosis in cancer cells.[8]
-
-
Enzyme Inhibition:
-
Lysine-Specific Demethylase 1 (LSD1): Benzofuran derivatives have been identified as potent inhibitors of LSD1, an enzyme overexpressed in several human tumors, highlighting their potential in epigenetic cancer therapy.[8]
-
-
Modulation of Signaling Pathways:
-
Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Some derivatives can inhibit the HIF-1 pathway, which is involved in the carcinogenesis of certain malignant cancers.[11]
-
Transforming Growth Factor-β (TGF-β) Signaling: Ailanthoidol, a natural benzofuran, has been shown to suppress TGF-β1-promoted liver cancer cell progression.[2]
-
Urokinase-type Plasminogen Activator (uPA) System: Amiloride-based benzofuran derivatives have been investigated as inhibitors of the uPA system, which is involved in cancer invasion and metastasis.[6]
-
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) or nanomolar (nM).
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan | Renal Cancer (TK10) | GI50 = 9.73 µM | [2] |
| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan | Breast Cancer (MCF7) | GI50 = 8.79 - 9.30 µM | [2] |
| 5-alkenyl-benzofuran analog | ME-180, A549, ACHN, B-16 | IC50 = 0.06 - 0.17 µM | [2] |
| 3-acyl-5-hydroxybenzofuran | Breast Cancer (MCF-7) | IC50 = 43.08 µM | [12] |
| 3-methylbenzofuran derivative (with p-methoxy group) | Lung Cancer (A549) | IC50 = 1.48 µM | [8] |
| Benzofuran-based oxadiazole conjugate (bromo derivative) | Colon Cancer (HCT116) | IC50 = 3.27 µM | [8] |
| Oxindole-based benzofuran hybrid | Breast Cancer (MCF-7) | IC50 = 2.27 µM | [8] |
| Benzofuran-2-carbohydrazide derivatives | Lung Cancer (NCI-H23, A549) | IC50 = 1.48 µM (for A549) | [8] |
| Benzofuran acylhydrazone scaffolds (LSD1 inhibitors) | Various | IC50 = 3.5 - 89 nM (against LSD1) | [8] |
| Benzofuran-chalcone derivative (5c) | - | IC50 = 1.07 nM (against VEGFR-2) | [13] |
Antimicrobial Activity
Benzofuran derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[12][14][15]
Mechanisms of Action
The antimicrobial effects of benzofuran compounds are often attributed to their ability to disrupt essential cellular processes in microorganisms. For instance, some derivatives have been designed as inhibitors of DNA gyrase B in Mycobacterium tuberculosis.[12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of selected benzofuran derivatives, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
| Benzofuran ketoxime | Staphylococcus aureus | 0.039 µg/mL | [12] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 µg/mL | [16] |
Psychoactive and Central Nervous System (CNS) Effects
Certain benzofuran derivatives exhibit psychoactive properties, primarily by modulating the activity of monoamine neurotransmitter systems in the central nervous system.[17][18]
Mechanisms of Action
Psychoactive benzofurans typically act as indirect monoamine agonists.[17][18] Their primary mechanism involves the inhibition of dopamine, norepinephrine, and serotonin (B10506) transporters (DAT, NET, and SERT, respectively), leading to an increase in the synaptic availability of these neurotransmitters.[17] Many of these compounds also demonstrate agonist activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[17][19]
Quantitative Data: Monoamine Transporter Inhibition
The following table presents the in vitro inhibitory activity (IC50 in µM) of selected benzofurans on human monoamine transporters.
| Compound | DAT Inhibition (IC50, µM) | NET Inhibition (IC50, µM) | SERT Inhibition (IC50, µM) | Reference |
| 5-APB | >30 | 0.08 | 0.25 | [17] |
| 6-APB | >30 | 0.12 | 0.18 | [17] |
| 5-APDB | >30 | 0.15 | 0.21 | [17] |
| 6-APDB | >30 | 1.2 | 2.5 | [17] |
| MDMA (for comparison) | 1.1 | 0.22 | 0.85 | [17] |
Cardiovascular Effects
Some benzofuran derivatives have been investigated for their effects on the cardiovascular system.[6][20] For instance, the antiarrhythmic drug amiodarone (B1667116) is a well-known benzofuran derivative. Other derivatives have shown potential as antihypertensive agents.
Mechanisms of Action
The cardiovascular effects of benzofuran compounds can be attributed to various mechanisms, including:
-
Adrenergic Receptor Blockade: Some derivatives act as non-specific β-adrenergic blockers.[6]
-
Antagonism of Catecholamine Effects: Amiodarone has been shown to antagonize certain cardiovascular and metabolic effects of catecholamines.[20]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the pharmacological profile of benzofuran compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of benzofuran derivatives on cancer cell lines.
Objective: To determine the concentration of a benzofuran compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a benzofuran compound against a specific microorganism.
Objective: To find the lowest concentration of a benzofuran compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzofuran compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo anticancer efficacy of a benzofuran derivative.[2]
Objective: To assess the ability of a benzofuran compound to inhibit tumor growth in a mouse model.
Materials:
-
Human cancer cells (e.g., HeLa)
-
Immunocompromised mice (e.g., nude mice)
-
Benzofuran compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer the benzofuran compound (e.g., intraperitoneally or orally) at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by benzofuran compounds.
TGF-β Signaling Pathway
This pathway is involved in cell growth, differentiation, and apoptosis, and is a target for some anticancer benzofuran derivatives.[2][12]
Caption: TGF-β signaling pathway and its inhibition by benzofuran derivatives.
HIF-1 Signaling Pathway
The Hypoxia-Inducible Factor-1 (HIF-1) pathway is crucial for tumor adaptation to hypoxic conditions and is a target for some anticancer benzofurans.[11]
Caption: HIF-1 signaling under normoxic and hypoxic conditions and its inhibition.
GSK-3β Signaling in Cancer
Glycogen Synthase Kinase-3β (GSK-3β) is involved in various cellular processes, and its inhibition by benzofuran derivatives can lead to apoptosis in cancer cells.[8]
Caption: GSK-3β signaling pathway and its role in cancer cell proliferation.
Urokinase-type Plasminogen Activator (uPA) System
The uPA system plays a critical role in cancer cell invasion and metastasis, and is a target for certain benzofuran derivatives.[6]
Caption: The urokinase-type plasminogen activator (uPA) system in cancer.
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents with a wide range of pharmacological activities. Their diverse mechanisms of action, spanning from enzyme and receptor modulation to the intricate regulation of signaling pathways, underscore their potential in addressing various pathological conditions, most notably cancer and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of this important class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of novel benzofuran derivatives is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 4. An efficient way of studying protein-protein interactions involving HIF-α, c-Myc, and Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Can I Study HIF-1 alpha Without a Hypoxia Chamber?: R&D Systems [rndsystems.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. epigentek.com [epigentek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. graphviz.org [graphviz.org]
- 16. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transforming growth factor-β (TGF-β) signaling pathway-related genes in predicting the prognosis of colon cancer and guiding immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to catch a HIF [asbmb.org]
An In-depth Technical Guide on the Discovery and Development of Interleukin-6 (IL-6) Inhibitors
An initial search for "AP-6" did not yield a clearly defined molecular target for inhibitor discovery. The results suggest a possible typographical error, with strong indications pointing towards either AP-1 (Activator Protein-1) , a transcription factor influenced by other inhibitors, or more likely, IL-6 (Interleukin-6) , a major cytokine and a well-established drug target. Given the context of "inhibitor discovery and development," IL-6 is a more conventional and extensively researched subject. This guide will therefore proceed under the interpretation that the intended topic is IL-6 inhibitor discovery and development .
Audience: Researchers, scientists, and drug development professionals.
Introduction to Interleukin-6 (IL-6) as a Therapeutic Target
Interleukin-6 (IL-6) is a pleiotropic cytokine with a wide range of functions in the body. It plays a crucial role in regulating immune responses, inflammation, and hematopoiesis.[1][2][3][4][5] While essential for host defense against infections and tissue injuries, the dysregulated and persistent synthesis of IL-6 is a key driver in the pathophysiology of numerous chronic inflammatory diseases, autoimmune disorders, and cancers.[2][5] This pathological involvement has made IL-6 and its signaling pathway a prime target for therapeutic intervention.
The IL-6 signaling cascade can be initiated through two main pathways: the classic signaling pathway and the trans-signaling pathway.
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with the signal-transducing protein gp130, leading to the activation of downstream signaling, primarily through the JAK/STAT pathway.[1][6][7][8]
-
Trans-Signaling: A soluble form of the IL-6R (sIL-6R) binds to IL-6, and this complex can then activate cells that only express gp130, which is nearly all cells in the body. This pathway is predominantly associated with pro-inflammatory responses.[7][8]
Targeting these pathways has led to the successful development of several approved drugs, validating IL-6 as a significant therapeutic target.
IL-6 Signaling Pathway
The activation of the IL-6 receptor complex triggers intracellular signaling cascades, primarily the JAK-STAT and MAPK pathways, which are critical for mediating its biological effects.
Diagram: IL-6 Signaling Pathway
Caption: IL-6 classic and trans-signaling pathways activating JAK/STAT.
Strategies for IL-6 Inhibition
Several strategies have been employed to block IL-6 signaling, each with distinct mechanisms of action.
-
Monoclonal Antibodies against IL-6R: These antibodies prevent IL-6 from binding to its receptor, thereby blocking both classic and trans-signaling pathways.
-
Monoclonal Antibodies against IL-6: These directly bind to the IL-6 cytokine, neutralizing it and preventing it from interacting with both membrane-bound and soluble receptors.
-
Inhibitors of Downstream Signaling: Small molecules that target intracellular components of the signaling cascade, such as Janus kinases (JAKs), can effectively block the effects of IL-6.
Discovery and Screening of IL-6 Inhibitors
The discovery of novel IL-6 inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by rigorous characterization and optimization.
Diagram: Inhibitor Discovery Workflow
Caption: A typical workflow for small molecule inhibitor discovery.
Experimental Protocols
A. High-Throughput Screening (HTS) for IL-6 Pathway Inhibitors
-
Objective: To screen large compound libraries for molecules that inhibit IL-6-induced STAT3 phosphorylation.
-
Methodology:
-
Cell Line: Use a human cell line responsive to IL-6, such as the human hepatoma cell line HepG2.
-
Assay Principle: Utilize a cell-based ELISA or a homogenous assay format (e.g., HTRF, AlphaLISA) to detect phosphorylated STAT3 (p-STAT3).
-
Procedure:
-
Plate HepG2 cells in 384-well microplates and incubate overnight.
-
Pre-incubate cells with library compounds or controls (e.g., a known JAK inhibitor) for 1 hour.
-
Stimulate the cells with a pre-determined EC80 concentration of recombinant human IL-6 for 30 minutes.
-
Lyse the cells and perform the p-STAT3 detection assay according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the signal to positive (IL-6 stimulation alone) and negative (no IL-6) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
B. IL-6/IL-6R Binding Assay
-
Objective: To identify compounds that disrupt the interaction between IL-6 and its receptor.
-
Methodology:
-
Assay Principle: A biochemical assay, often using ELISA or Surface Plasmon Resonance (SPR), to measure the binding of IL-6 to IL-6R.
-
Procedure (ELISA format):
-
Coat a 96-well plate with recombinant human IL-6R.
-
Block non-specific binding sites.
-
Incubate biotinylated IL-6 with test compounds.
-
Add the IL-6/compound mixture to the coated plate and incubate.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate, followed by a chromogenic substrate.
-
Measure the absorbance and calculate the percent inhibition of binding.
-
-
Characterization of Lead Compounds
Once initial hits are identified and optimized into lead compounds, they undergo extensive characterization to determine their potency, selectivity, and mechanism of action.
Quantitative Data for Selected IL-6 Pathway Inhibitors
| Compound Class | Example | Target | IC50 / Kd | Assay Type |
| Anti-IL-6R mAb | Tocilizumab | IL-6R | ~0.5-2.8 nM (Kd) | SPR |
| Anti-IL-6 mAb | Siltuximab | IL-6 | ~1 pM (Kd) | SPR |
| JAK Inhibitor | Tofacitinib | JAK1/JAK3 | 1 nM (JAK3) | Kinase Assay |
| JAK Inhibitor | Baricitinib | JAK1/JAK2 | 5.9 nM (JAK1) | Kinase Assay |
Note: IC50 and Kd values can vary based on the specific assay conditions.
Experimental Protocols
A. Cell-Based Potency Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the IL-6-induced biological response by 50%.
-
Methodology:
-
Procedure: Follow the same procedure as the HTS p-STAT3 assay.
-
Dose-Response: Test the inhibitor over a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Kinase Selectivity Profiling (for JAK inhibitors)
-
Objective: To assess the selectivity of a lead compound against a panel of other kinases to identify potential off-target effects.
-
Methodology:
-
Assay Principle: Utilize a commercial service or in-house panel of recombinant kinases. The activity of each kinase is measured in the presence of the test compound.
-
Procedure: The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100). The percent inhibition for each kinase is determined.
-
Follow-up: For any significant off-target hits, a full IC50 determination is performed to quantify the potency of the interaction.
-
Preclinical and Clinical Development
Promising lead candidates are advanced into preclinical studies to evaluate their efficacy and safety in animal models of disease (e.g., collagen-induced arthritis in mice). These studies are critical for establishing proof-of-concept and for obtaining the necessary safety data to initiate clinical trials in humans. The development of CDK4/6 inhibitors, for example, has progressed through multiple generations, with newer agents aiming for improved selectivity and reduced toxicity.[9][10] Similarly, the field of IL-6 inhibition continues to evolve, with ongoing research focused on new therapeutic applications and next-generation inhibitors.
References
- 1. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Diagnostic Solutions for Labs and Hospitals | Agappe Diagnostics [agappe.com]
- 4. Interleukin-6 (IL-6): Key Roles in Immunity, Metabolism and Disease [agappe.com]
- 5. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Interleukin 6 in Acute Pancreatitis: A Possible Marker for Disease Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 6-APB in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)benzofuran (6-APB), also known by its street name "Benzo Fury," is a synthetic entactogenic substance of the benzofuran (B130515) class.[1][2][3][4] As a novel psychoactive substance (NPS), it poses significant challenges for forensic and clinical toxicology laboratories. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological specimens to aid in clinical diagnosis, forensic investigations, and understanding its pharmacokinetic and toxicological profiles. These application notes provide detailed protocols for the analysis of 6-APB in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Analytical Methods Overview
The primary analytical techniques for the determination of 6-APB in biological samples are LC-MS/MS and GC-MS.[3][5][6] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization.[7] GC-MS, while also a powerful tool, may require derivatization to improve the chromatographic properties of the analyte.[6]
Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.[8][9][10] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9]
Quantitative Data Summary
The following tables summarize the quantitative parameters of validated analytical methods for the detection of 6-APB in biological samples.
Table 1: LC-MS/MS Method Parameters for 6-APB Analysis
| Parameter | Urine[11] | Blood[1][2] |
| Linearity Range | 1 - 1000 ng/mL | Not explicitly stated |
| LLOQ | 1 ng/mL | Not explicitly stated |
| Accuracy | Not explicitly stated | Not explicitly stated |
| Precision | Not explicitly stated | Not explicitly stated |
Table 2: Reported Concentrations of 6-APB in a Fatal Intoxication Case [1][2][3][4]
| Biological Matrix | Concentration (ng/mL) |
| Peripheral Blood | 300 |
Experimental Protocols
Protocol 1: Analysis of 6-APB in Urine by LC-MS/MS
This protocol is based on a validated method for the quantification of new psychoactive substances in urine for doping control analysis.[11]
1. Sample Preparation (Dilute and Shoot)
1.1. Centrifuge the urine sample at 10,000 rpm for 10 minutes to pellet any particulate matter.[12] 1.2. Take the supernatant and dilute it with an equal volume of a stock solution of an appropriate isotopically labeled internal standard (e.g., 6-APB-d5) in 20% methanol.[12] 1.3. Vortex the mixture. 1.4. Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions:
- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase column (e.g., C18) suitable for the separation of basic compounds.
- Mobile Phase A: 0.1% Formic acid in water.[12]
- Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).[12]
- Gradient: Optimize the gradient to ensure separation of 6-APB from potential isomers and matrix components.
- Flow Rate: A typical flow rate is between 0.3 - 0.6 mL/min.
- Injection Volume: 5 µL.[13]
2.2. Tandem Mass Spectrometry (MS/MS) Conditions:
- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for 6-APB and one for the internal standard to ensure identification and quantification.
- Optimization: Infuse a standard solution of 6-APB to optimize the precursor ion, product ions, and collision energies.
Protocol 2: Analysis of 6-APB in Blood by HPLC-MS/MS
This protocol is based on a method for the simultaneous determination of 5-APB and 6-APB in blood and other body fluids.[1][2]
1. Sample Preparation (Protein Precipitation)
1.1. To a 100 µL aliquot of whole blood, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. 1.2. Vortex the mixture vigorously for 1 minute to precipitate proteins. 1.3. Centrifuge the sample at 14,000 rpm for 10 minutes. 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 1.5. Reconstitute the residue in 100 µL of the initial mobile phase. 1.6. Transfer to an autosampler vial for analysis.
2. HPLC-MS/MS Analysis
2.1. High-Performance Liquid Chromatography (HPLC) Conditions:
- System: A standard HPLC system.
- Column: A suitable reverse-phase column.
- Mobile Phase: An optimized gradient using ammonium (B1175870) formate (B1220265) and acetonitrile.
- Flow Rate: A typical flow rate is around 0.4 mL/min.
- Injection Volume: 10 µL.
2.2. Tandem Mass Spectrometry (MS/MS) Conditions:
- System: A triple quadrupole mass spectrometer.
- Ionization Mode: ESI, positive mode.
- MRM Transitions: Monitor specific transitions for 6-APB and its isomer 5-APB, as well as the internal standard.
Visualizations
Experimental Workflows
Caption: Workflow for Urine Sample Preparation.
Caption: Workflow for Blood Sample Preparation.
Method Validation Considerations
For the implementation of these or any new analytical method, a full validation according to established guidelines (e.g., ICH, FDA) is mandatory.[14][15][16] Key validation parameters to assess include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14] This is particularly important for distinguishing 6-APB from its isomer 5-APB.[5]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[14]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[14]
-
Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The protocols and data presented provide a comprehensive resource for the analytical detection of 6-APB in biological samples. The choice of method will depend on the specific laboratory instrumentation, the required sensitivity, and the biological matrix being analyzed. Proper method validation is essential to ensure the reliability and accuracy of the results.
References
- 1. Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC--MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of 5- and 6-APB in Blood, other Body Fluids, Hair, and Various Tissues by HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. japsonline.com [japsonline.com]
- 10. Chapter - Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology | Bentham Science [eurekaselect.com]
- 11. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 16. npra.gov.my [npra.gov.my]
Application Notes and Protocols for the Use of E6-AP and AP-1 Modulating Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "AP-6 inhibitor" nomenclature is not standard in current scientific literature. Based on common research areas, this request is interpreted in two primary contexts:
-
E6-AP (E6-Associated Protein) Inhibitors : Targeting the E3 ubiquitin ligase E6-AP, which is crucial in the degradation of the p53 tumor suppressor protein, particularly in cancers associated with the human papillomavirus (HPV).
-
AP-1 (Activator Protein-1) Signaling Modulation via CDK4/6 Inhibitors : Investigating the downstream effects of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, which have been shown to modulate the activity of the AP-1 transcription factor complex.
This document provides detailed application notes and protocols for both interpretations to comprehensively address the potential research interests.
Section 1: E6-AP Inhibitors
E6-AP is a key cellular E3 ubiquitin ligase that is hijacked by the E6 oncoprotein of high-risk HPV types. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor. Inhibitors of the E6-E6AP interaction or E6-AP's ligase activity are of significant interest for reactivating p53 function in HPV-positive cancers.
Mechanism of Action of E6-AP Inhibitors
E6-AP inhibitors primarily function by disrupting the protein-protein interaction between the HPV E6 oncoprotein and the cellular E6-AP ubiquitin ligase. This disruption prevents the formation of the E6/E6AP complex, which is necessary to target p53 for degradation. Consequently, p53 levels are stabilized, allowing for the activation of p53-dependent pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Signaling Pathway of E6-AP Mediated p53 Degradation
Caption: E6-AP inhibitor mechanism of action.
Quantitative Data for E6-AP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative E6-AP inhibitors in various cell lines.
| Inhibitor | Target | Cell Line | IC50 | Reference |
| Nutlin-3 | MDM2-p53 Interaction | HCT116 (p53 wt) | ~1.5 µM | [2] |
| SJSA-1 (p53 wt) | ~1.5 µM | [2] | ||
| 22RV1 (p53 wt) | 4.3 µM | [3] | ||
| MIRA-1 | Mutant p53 reactivation | Saos-2 His273 | 10 µM | [4][5] |
| Luteolin | E6-E6AP Interaction | SiHa, CaSki | ~2-3 µM | [6] |
| CAF-24 | E6-E6AP Interaction | SiHa, CaSki | ~2-3 µM | [6] |
Experimental Protocols: E6-AP Inhibitors
Cell Viability Assay (MTT Assay)
This protocol determines the effect of an E6-AP inhibitor on cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
E6-AP inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the E6-AP inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for p53 Stabilization
This protocol assesses the ability of an E6-AP inhibitor to stabilize p53.
-
Materials:
-
6-well plates
-
E6-AP inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the E6-AP inhibitor at various concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-p53 antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and incubate with ECL substrate.
-
-
Detection: Capture the chemiluminescent signal and analyze the band intensities. Normalize p53 levels to a loading control like β-actin.
-
Co-Immunoprecipitation (Co-IP) for E6-E6AP Interaction
This protocol determines if the inhibitor disrupts the interaction between E6 and E6AP.
-
Materials:
-
Cell culture dishes
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-E6)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-E6AP, anti-E6)
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the E6-AP inhibitor or vehicle control. Lyse the cells with a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-E6 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against E6AP and E6 to detect the co-immunoprecipitated proteins.[11][12]
-
Section 2: AP-1 Signaling Modulation by CDK4/6 Inhibitors
CDK4/6 inhibitors are a class of drugs that block the cell cycle in the G1 phase. Recent studies have shown that these inhibitors can also reprogram the enhancer landscape of cancer cells, leading to an increase in the transcriptional activity of the AP-1 complex.[13]
Mechanism of Action
CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing G1 cell cycle arrest. This prolonged G1 arrest can lead to chromatin remodeling and increased expression and activity of AP-1 transcription factor components (e.g., JUN, FOS).[13]
Signaling Pathway of CDK4/6 Inhibition and AP-1 Activation
Caption: CDK4/6 inhibitor effect on AP-1 activity.
Quantitative Data for CDK4/6 Inhibitors
The following table summarizes the effects of CDK4/6 inhibitors on cell proliferation and AP-1 signaling.
| Inhibitor | Cell Line | Effect on Proliferation (IC50) | Effect on AP-1 Signaling | Reference |
| Palbociclib | MCF-7 | Not specified | Increased AP-1 binding at activated enhancers | [13] |
| TamR | Not specified | Increased AP-1 transcriptional activity | [1] | |
| Abemaciclib | MCF-7 | Not specified | Increased expression of JUN, JUNB, FOSL2 | [13] |
| Ribociclib (B560063) | HK1 | 1.42 ± 0.23 µM | Increased EGFR signaling (upstream of AP-1) | [14][15] |
| C666-1 | 8.26 ± 0.92 µM | Increased EGFR signaling (upstream of AP-1) | [14][15] |
Experimental Protocols: AP-1 Modulation
AP-1 Luciferase Reporter Assay
This protocol measures the transcriptional activity of AP-1 in response to CDK4/6 inhibitor treatment.
-
Materials:
-
Cells stably or transiently transfected with an AP-1 luciferase reporter construct
-
White, clear-bottom 96-well plates
-
CDK4/6 inhibitor
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of the CDK4/6 inhibitor for 24-72 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to each well and measure the luminescence.
-
Add the Renilla luciferase substrate (or other internal control) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the internal control. Calculate the fold change in AP-1 activity relative to the vehicle-treated cells.
-
Experimental Workflow Diagram
Caption: Experimental workflows for inhibitor studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MIRA-1 - Biochemicals - CAT N°: 14858 [bertin-bioreagent.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure of the E6/E6AP/p53 complex required for HPV-mediated degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lysosomal Activity with AP-6
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of AP-6, a selective inhibitor of the lysosomal channel TMEM175, to assess lysosomal activity. The acute inhibition of TMEM175 by this compound has been shown to increase lysosomal macromolecular catabolism, offering a valuable tool for studying lysosomal function and its role in diseases such as Parkinson's disease.[1][2][3][4]
Introduction
This compound is a small molecule that acts as a pore blocker of the TMEM175 ion channel, which is crucial for maintaining lysosomal pH and membrane potential.[1][3][4] By inhibiting TMEM175, this compound stimulates lysosomal hydrolase activity and accelerates digestive processes like macropinocytosis.[1][3][4] This makes this compound a useful tool to investigate the physiological roles of TMEM175 in lysosomal function and cellular homeostasis. These protocols detail the use of this compound in cell-based assays to measure its effects on lysosomal degradation.
Data Presentation
Table 1: this compound Compound Information
| Property | Value | Reference |
| Target | TMEM175 | [1][2][3] |
| Mechanism of Action | Pore Blocker | [1][3][4] |
| Reported IC50 (Proton Flux) | ~170 µM | [1] |
| Reported IC50 (Potassium Flux) | ~141 µM | [1] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [2] |
Table 2: Experimental Conditions for Assessing Lysosomal Activity with this compound
| Parameter | Recommended Value | Reference |
| Cell Lines | Mouse Embryonic Fibroblasts (MEFs), MIA PaCa-2, SH-SY5Y, PANC-1, HeLa | [1] |
| This compound Working Concentration | 20 µM | [1] |
| Treatment Time | 1 hour | [1] |
| Positive Control (mTORC1 inhibitor) | Torin 1 (400 nM) | [1] |
| Positive Control (Lysosomal inhibitor) | Bafilomycin A1 (50 nM) | [1] |
| Assay Readout | DQ-Red-BSA fluorescence (Lysosomal Degradation) | [1] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Lysosomal Degradation using DQ-Red-BSA
This protocol describes a fluorescence-based assay to measure the effect of this compound on the degradation of extracellular proteins taken up by macropinocytosis. DQ-Red-BSA is a self-quenched substrate that fluoresces upon proteolytic degradation within the lysosome.
Materials:
-
This compound (TMEM175 inhibitor)
-
DQ-Red-BSA
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Torin 1 (positive control)
-
Bafilomycin A1 (positive control)
-
Microplate reader or fluorescence microscope
-
96-well clear-bottom black plates
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line
Procedure:
-
Cell Seeding:
-
Seed MEFs in a 96-well clear-bottom black plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound in pre-warmed cell culture medium to the final working concentration of 20 µM.
-
Prepare working solutions of Torin 1 (400 nM) and Bafilomycin A1 (50 nM) in cell culture medium.
-
-
DQ-Red-BSA Labeling and Treatment:
-
Prepare a working solution of DQ-Red-BSA in cell culture medium according to the manufacturer's instructions.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the DQ-Red-BSA containing medium to the cells.
-
Immediately add the this compound, Torin 1, or Bafilomycin A1 containing medium to the respective wells. Include a vehicle control (DMSO) well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Data Acquisition:
-
After the incubation period, measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for DQ-Red-BSA (e.g., ~590/620 nm).
-
Alternatively, visualize the cells using a fluorescence microscope and capture images for qualitative analysis.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Compare the effect of this compound to the positive controls. An increase in fluorescence indicates enhanced lysosomal degradation.
-
Visualizations
References
- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying TMEM175 in Neuronal Cells Using AP-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a critical role in maintaining lysosomal pH, a process vital for the proper functioning of lysosomal enzymes and overall cellular homeostasis.[1][2] In neuronal cells, dysfunction of TMEM175 has been implicated in neurodegenerative diseases, particularly Parkinson's disease, by affecting processes such as autophagy, mitochondrial function, and the aggregation of alpha-synuclein.[2][3] AP-6 is a selective inhibitor of TMEM175, acting as a pore blocker to occlude the ion permeation pathway.[4][5] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of TMEM175 in neuronal cells.
Data Presentation
The following tables summarize quantitative data regarding the properties of this compound and the effects of TMEM175 modulation on key cellular processes in neuronal models.
Table 1: Inhibitory Activity of this compound on TMEM175
| Parameter | Value | Cell Line | Reference |
| IC50 (Proton Flux, pH 4.5) | ~170 µM | HEK293T | [4] |
| IC50 (Potassium Flux, neutral pH) | ~141 µM | HEK293T | [4] |
Table 2: Effects of TMEM175 Inhibition on Lysosomal Function in Neuronal Cells
| Assay | Parameter Measured | Effect of Inhibition | Neuronal Model | Reference |
| Lysosomal pH | Lysosomal pH | Dose-dependent increase | MEFs (acute inhibition) | [5] |
| Lysosomal Catabolism | DQ-BSA dequenching | Increased | SH-SY5Y | [5] |
Table 3: Effects of TMEM175 Deficiency on Autophagy and Mitochondrial Respiration in Neuronal Cells
| Cellular Process | Parameter Measured | Effect of TMEM175 Deficiency | Neuronal Model | Reference |
| Autophagy | Autophagosome clearance | Impaired | SH-SY5Y | [6] |
| Mitochondrial Respiration | Basal and Maximal Oxygen Consumption Rate (OCR) | Decreased | SH-SY5Y | [6] |
Experimental Protocols
Herein are detailed protocols for studying the effects of this compound on TMEM175 in neuronal cells. The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.[5][7]
Protocol 1: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol allows for the ratiometric measurement of lysosomal pH in live neuronal cells following treatment with this compound.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (selective TMEM175 inhibitor)
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Live-cell imaging buffer
-
Confocal microscope with 340 nm and 380 nm excitation and emission detection at >527 nm
Procedure:
-
Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes suitable for live-cell imaging and culture until they reach the desired confluency (typically 50-70%).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) should be included. Treat the cells with the this compound working solutions for a specified time (e.g., 1-4 hours).
-
LysoSensor™ Staining:
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 in a pre-warmed cell culture medium at a final concentration of 1-5 µM.
-
Remove the this compound containing medium and wash the cells once with a pre-warmed live-cell imaging buffer.
-
Incubate the cells with the LysoSensor™ working solution for 5-10 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with a live-cell imaging buffer to remove excess dye.
-
Immediately image the cells on a confocal microscope equipped for ratiometric imaging.
-
Acquire images using sequential excitation at 340 nm and 380 nm, with emission collected at >527 nm.
-
-
Data Analysis:
-
Measure the fluorescence intensity from individual lysosomes at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm).
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal pH with the external buffer.
-
Convert the fluorescence ratios from the experimental samples to pH values using the calibration curve.
-
Protocol 2: Assessing Autophagy Flux using mCherry-GFP-LC3 Reporter
This protocol measures the flux of autophagy by monitoring the conversion of the tandem fluorescently tagged LC3 protein.
Materials:
-
SH-SY5Y cells stably expressing mCherry-GFP-LC3
-
Cell culture medium
-
This compound
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a positive control for autophagy blockade
-
Confocal microscope
Procedure:
-
Cell Culture: Plate SH-SY5Y-mCherry-GFP-LC3 cells on glass-bottom dishes.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). In parallel, treat a set of cells with BafA1 (e.g., 100 nM) or CQ (e.g., 50 µM) for the final 2-4 hours of the experiment as a positive control for lysosomal inhibition.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
Imaging:
-
Image the cells using a confocal microscope.
-
Acquire images in both the GFP (green) and mCherry (red) channels.
-
-
Data Analysis:
-
Autophagosomes will appear as yellow puncta (colocalization of GFP and mCherry).
-
Autolysosomes will appear as red puncta (mCherry only, as the GFP signal is quenched by the acidic lysosomal environment).
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition.
-
An increase in yellow puncta upon this compound treatment would suggest an accumulation of autophagosomes, indicating a blockage in autophagic flux (impaired fusion with lysosomes or impaired lysosomal degradation). An increase in red puncta might suggest an initial increase in autophagic activity. Comparing the results to the BafA1/CQ treated group will help interpret the data.
-
Protocol 3: Evaluating Mitochondrial Respiration using the Seahorse XF Analyzer
This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
SH-SY5Y cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle for the chosen duration (e.g., 4, 12, or 24 hours) in a standard CO2 incubator.
-
Assay Preparation:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium in the cell plate with a pre-warmed Seahorse XF Base Medium supplemented with substrates.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
-
Seahorse XF Assay:
-
Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and this compound treated cells.
-
Protocol 4: α-Synuclein Aggregation Assay
This protocol is designed to assess the effect of this compound on the aggregation of α-synuclein in a neuronal cell model.
Materials:
-
SH-SY5Y cells (can be cells overexpressing α-synuclein or used with pre-formed fibrils)
-
Pre-formed α-synuclein fibrils (PFFs) (optional, for seeding aggregation)
-
This compound
-
Primary antibody against aggregated α-synuclein (e.g., anti-phospho-S129 α-synuclein)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Seeding: Plate SH-SY5Y cells in a multi-well plate suitable for imaging.
-
Induction of α-Synuclein Aggregation:
-
Overexpression Model: If using cells that overexpress α-synuclein, aggregation may occur spontaneously over time or can be induced by stressors.
-
Seeding Model: Treat the cells with a low concentration of sonicated PFFs to induce the aggregation of endogenous α-synuclein.[8] Incubate for a period sufficient to allow uptake and seeding (e.g., 24-48 hours).
-
-
This compound Treatment: Co-treat the cells with various concentrations of this compound or vehicle during the aggregation induction period.
-
Immunofluorescence Staining:
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against aggregated α-synuclein.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number and intensity of α-synuclein aggregates per cell.
-
Compare the extent of aggregation between control and this compound treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in these application notes.
References
- 1. tabaslab.com [tabaslab.com]
- 2. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Degradation of TMEM166 by Autophagy Promotes AMPK Activation to Protect SH-SY5Y Cells Exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-APB in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)benzofuran (6-APB), a synthetic entactogen of the benzofuran (B130515) class, has garnered significant interest in neuropharmacological research due to its structural and functional similarities to MDMA. These application notes provide a comprehensive overview of the dosages, experimental protocols, and known signaling pathways of 6-APB relevant to in vivo rodent studies. The information is intended to guide researchers in designing and executing studies to investigate the behavioral, neurochemical, and toxicological effects of this compound.
Quantitative Dosage Data
The following tables summarize the reported dosages of 6-APB used in various in vivo studies in rats and mice. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent species and strain, and the salt form of the compound used (e.g., succinate (B1194679) vs. hydrochloride).
Table 1: 6-APB Dosages in Rat Studies
| Experimental Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Microdialysis | Intravenous (i.v.) | 0.3 - 1.0 | Increased extracellular dopamine (B1211576) and serotonin (B10506) in the nucleus accumbens.[1][2][3] | |
| Locomotor Activity | Intravenous (i.v.) | 0.3 - 1.0 | Profound and sustained increases in forward locomotion.[1][2][3] | |
| Drug Discrimination | Intraperitoneal (i.p.) | 0.32 (ED50) | Fully substituted for the discriminative stimulus effects of MDMA.[2] |
Table 2: 6-APB Dosages in Mouse Studies
| Experimental Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Locomotor Activity | Intraperitoneal (i.p.) | 1.96 (ED50) | Robust stimulant effect.[2] |
Toxicity Data
Lethal Dose (LD50)
Specific LD50 values for 6-APB in rodents have not been formally reported in the available scientific literature. However, due to its similarity to other phenethylamines like MDMA, it is presumed to have a dose-dependent toxicity profile. Overdose in humans has been associated with cardiovascular and neurological effects consistent with a stimulant toxidrome.[1] Researchers should exercise caution and conduct dose-ranging studies to determine appropriate and safe dosage levels for their specific experimental conditions.
Neurotoxicity and Cardiotoxicity
The administration of high or repeated doses of 6-APB may carry the risk of neurotoxicity and cardiotoxicity.[4] Its potent agonism at the 5-HT2B receptor suggests a potential for valvular heart disease with chronic use, similar to other 5-HT2B agonists.[5] While specific protocols for assessing 6-APB-induced cardiotoxicity in rodents are not detailed in the literature, researchers can adapt general protocols for evaluating drug-induced cardiac effects, which may include electrocardiogram (ECG) monitoring, histological examination of heart tissue, and measurement of cardiac biomarkers.
Experimental Protocols
Preparation of 6-APB for In Vivo Administration
Materials:
-
6-APB hydrochloride or succinate salt
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile NaOH and HCl)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Weighing: Accurately weigh the desired amount of 6-APB salt using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed 6-APB in a known volume of sterile saline or PBS to achieve the desired stock concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of 6-APB in 10 mL of saline.
-
Solubilization: Vortex the solution until the 6-APB is completely dissolved. Gentle warming may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 7.2-7.4) using sterile, dilute NaOH or HCl. This can help minimize irritation at the injection site.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to remove any potential microbial contamination.
-
Storage: Store the sterile 6-APB solution at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or below is recommended to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Dose Calculation: Calculate the volume of the solution to be administered to each animal based on its body weight and the desired dose in mg/kg.
Locomotor Activity Assay
This protocol outlines the procedure for assessing the impact of 6-APB on spontaneous locomotor activity in rodents.
Apparatus:
-
Open field arenas equipped with infrared beams or video tracking software to automatically record locomotor activity.
-
Sound-attenuating chambers to house the open field arenas and minimize external disturbances.
Protocol:
-
Habituation: Prior to the test day, handle the animals and habituate them to the injection procedure (e.g., with a saline injection) and the testing room for a predetermined period (e.g., 30-60 minutes) for several days. On the test day, allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Baseline Activity (Optional but Recommended): Place the animals in the open field arenas and record their locomotor activity for a baseline period (e.g., 30-60 minutes) before drug administration. This allows for within-subject comparisons.
-
Drug Administration: Administer the prepared 6-APB solution or vehicle (e.g., saline) via the desired route (e.g., i.p. or i.v.).
-
Testing: Immediately after injection, place the animal back into the open field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes). The duration should be sufficient to capture the onset, peak, and decline of the drug's effects.
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing). Compare the activity of the 6-APB-treated groups to the vehicle-treated control group.
Conditioned Place Preference (CPP) Assay
This protocol describes a method to evaluate the rewarding or aversive properties of 6-APB using a CPP paradigm.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer conditioning chambers, separated by a removable guillotine door from a neutral central chamber.
Protocol:
-
Pre-Conditioning Phase (Day 1): Place each animal in the central chamber with free access to all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference. A biased design may be used where the drug is paired with the initially non-preferred side, or an unbiased design where the drug-paired side is randomly assigned.
-
Conditioning Phase (Days 2-5):
-
Day 2 (Drug Pairing): Administer 6-APB to the animals and immediately confine them to one of the conditioning chambers for a specified duration (e.g., 30 minutes).
-
Day 3 (Vehicle Pairing): Administer the vehicle (saline) and confine the animals to the opposite conditioning chamber for the same duration.
-
Day 4 (Drug Pairing): Repeat the drug pairing as on Day 2.
-
Day 5 (Vehicle Pairing): Repeat the vehicle pairing as on Day 3.
-
-
Test Phase (Day 6): In a drug-free state, place each animal in the central chamber with free access to all three chambers. Record the time spent in each chamber for the same duration as the pre-conditioning phase.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the test phase and the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber is indicative of a conditioned place preference, suggesting rewarding properties.
Signaling Pathways and Experimental Workflows
6-APB Signaling Pathway
6-APB primarily exerts its effects by acting as a releasing agent and reuptake inhibitor at monoamine transporters, leading to increased synaptic concentrations of dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT).[5] It also functions as a potent agonist at the serotonin 5-HT2B receptor.[4][5]
Caption: Signaling pathway of 6-APB.
Experimental Workflow for a Locomotor Activity Study
The following diagram illustrates a typical workflow for conducting a locomotor activity study with 6-APB in rodents.
Caption: Workflow for a rodent locomotor activity study.
References
- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. 6-APB - Wikipedia [en.wikipedia.org]
Application Notes: Quantitative Analysis of 6-APB in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)benzofuran (6-APB) is a synthetic entactogenic psychoactive substance that has emerged as a novel psychoactive substance (NPS). Accurate and sensitive quantification of 6-APB in biological matrices is crucial for forensic toxicology, clinical diagnostics, and pharmacological research. This document provides a detailed protocol for the quantification of 6-APB in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established protocols and offers high selectivity and sensitivity for the determination of 6-APB.[1][2]
Principle of the Method
This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation of 6-APB from endogenous matrix components using a pentafluorophenyl (PFP) core-shell column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. An appropriate deuterated internal standard should be used to ensure accuracy and precision.
Materials and Reagents
-
6-APB reference standard
-
Deuterated 6-APB internal standard (e.g., 6-APB-d5)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma/serum for calibration and quality control samples
Instrumentation
-
HPLC System: A system capable of delivering stable gradients at low flow rates.
-
Analytical Column: Phenomenex® Luna PFP(2) column or equivalent.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 6-APB and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 6-APB stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards.
-
Spiked Calibration and QC Samples: Spike drug-free plasma/serum with the appropriate working standard solutions to create a calibration curve and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of the biological sample (calibrator, QC, or unknown), add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters
5.3.1. Liquid Chromatography
| Parameter | Value |
| Column | Phenomenex® Luna PFP(2) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of 6-APB and internal standard |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5.3.2. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for 6-APB |
| Product Ions (m/z) | To be determined for 6-APB (quantifier and qualifier) |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Method Validation Data
The following tables summarize the typical validation parameters for the quantification of 6-APB by HPLC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Linearity and Sensitivity
| Parameter | 6-APB |
| Linearity Range (ng/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low | 5 | < ±15% | < 15% |
| Medium | 50 | < ±15% | < 15% |
| High | 80 | < ±15% | < 15% |
Recovery and Matrix Effect
Based on a published method for the simultaneous determination of 5-APB and 6-APB, the following recovery and matrix effect data were reported for 6-APB.[2]
| Parameter | Low Control | High Control |
| Recovery (%) | 84.4 | 83.6 |
| Matrix Effect (%) | 82.3 | 87.8 |
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS Experimental Workflow for 6-APB Quantification.
Method Validation Parameters Relationship
Caption: Interrelationship of Key Method Validation Parameters.
References
Application Notes and Protocols: Studying Macrophage Function Using IL-6 Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in regulating immune responses and inflammation. In the context of macrophage biology, IL-6 signaling is intricately involved in their differentiation, polarization, proliferation, and effector functions. Dysregulation of the IL-6 pathway in macrophages is implicated in various inflammatory diseases and cancer. Therefore, inhibitors targeting the IL-6 signaling cascade are valuable tools for dissecting macrophage function and represent a promising therapeutic strategy. These application notes provide a comprehensive guide to using IL-6 pathway inhibitors to study macrophage function, including detailed experimental protocols and data presentation.
The IL-6 signaling cascade is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding to its receptor (IL-6R), IL-6 induces the activation of JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes that modulate macrophage phenotype and function.[1][2][3] Another important pathway activated by IL-6 signaling is the Ras/Raf/MAPK cascade.[1]
I. Key Signaling Pathways
To effectively study the impact of IL-6 pathway inhibitors on macrophage function, it is crucial to understand the underlying signaling mechanisms.
A. IL-6/JAK/STAT3 Signaling Pathway
II. Quantitative Data Summary
The following tables summarize the quantitative effects of inhibiting IL-6 or its downstream signaling pathways on various macrophage functions as reported in the literature.
Table 1: Effect of IL-6 Pathway Inhibitors on Macrophage Cytokine Production
| Cell Type | Inhibitor | Target | Treatment | Effect on Cytokine Production | Reference |
| BCL-6-/- Macrophages | Anti-IL-6 Antibodies | IL-6 | N/A | Inhibited spontaneous macrophage colony formation. | [4] |
| Human Lung Macrophages | SB239063 | p38 MAPK | 0.3 ± 0.1 µM (EC50) | Inhibited TNF-α release. | [5] |
| Human Lung Macrophages | SD-282 | p38 MAPK | 6.1 ± 1.4 nM (EC50) | Inhibited TNF-α and GM-CSF release. | [5] |
| THP-1 Macrophage-like cells | Javamide-II | p38 MAPK | 0.8 µM (IC50) | Inhibited IL-6 production. | [6] |
| RAW264.7 Macrophages | SB203580 (p38 inhibitor) | p38 MAPK | 20 µM | Abrogated enhanced IL-6 expression in response to breast cancer cell conditioned media. | [7] |
| Murine J774A.1 Macrophages | Oxychlordane (B150180) | N/A | 0.02-2 µM | Decreased TNF-α secretion by ~28-31%. | [8] |
| Murine J774A.1 Macrophages | Oxychlordane | N/A | 20 µM | Increased TNF-α secretion by ~90%. | [8] |
| Murine J774A.1 Macrophages | Trans-nonachlor (B44118) | N/A | 2 µM | Increased IL-6 secretion by ~149%. | [8] |
Table 2: Effect of IL-6 Pathway Inhibitors on Macrophage Phagocytosis
| Cell Type | Inhibitor/Treatment | Effect on Phagocytosis | Reference |
| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inhibited phagocytosis of apoptotic neutrophils in a time- and dose-dependent manner. | [9] |
| Murine J774A.1 Macrophages | Oxychlordane (0.2-20 µM) | Significantly decreased rate of S. aureus phagocytosis by 32.4% - 78.7%. | [8] |
III. Experimental Protocols
A. Macrophage Culture and Polarization
1. Cell Culture:
-
Cell Lines: RAW264.7 (murine) or THP-1 (human monocyte-like) are commonly used.[10]
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.[11][12]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
THP-1 Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[10]
2. Macrophage Polarization:
-
M1 (Classical) Polarization: Stimulate macrophages with Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.[13][14]
-
M2 (Alternative) Polarization: Treat macrophages with Interleukin-4 (IL-4) (20 ng/mL) and Interleukin-13 (IL-13) (20 ng/mL) for 24 hours.[13][15]
B. Cytokine Secretion Assay (ELISA)
This protocol is for measuring the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with your IL-6 pathway inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours) before stimulating with an inflammatory agent (e.g., LPS).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
C. Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles.
-
Particle Preparation: Use fluorescently labeled particles such as zymosan beads, E. coli bioparticles, or apoptotic cells.
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate and treat with the IL-6 pathway inhibitor as described for the cytokine assay.
-
Phagocytosis: Add the fluorescent particles to the macrophage culture at a specific ratio (e.g., 10:1 particles to cells) and incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-engulfed particles.
-
Quenching (Optional): For extracellular fluorescence, add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Analysis: Analyze the phagocytic activity by flow cytometry or fluorescence microscopy.
D. Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the phosphorylation status of key signaling proteins like STAT3.
-
Cell Lysis: After treatment with the IL-6 pathway inhibitor and stimulation with IL-6, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
IV. Concluding Remarks
The use of specific inhibitors targeting the IL-6 signaling pathway provides a powerful approach to elucidate the multifaceted roles of this cytokine in macrophage function. By employing the protocols and data presentation formats outlined in these application notes, researchers can systematically investigate the impact of IL-6 pathway inhibition on macrophage polarization, inflammatory responses, and phagocytic capacity. This will contribute to a deeper understanding of macrophage biology and may aid in the development of novel therapeutic strategies for a range of diseases.
References
- 1. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages Phenotype Regulated by IL-6 Are Associated with the Prognosis of Platinum-Resistant Serous Ovarian Cancer: Integrated Analysis of Clinical Trial and Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Tumor-associated macrophage derived IL-6 enriches cancer stem cell population and promotes breast tumor progression via Stat-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in macrophage phagocytosis and inflammatory tone following exposure to the organochlorine compounds oxychlordane and trans-nonachlor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide inhibits macrophage phagocytosis of apoptotic neutrophils by regulating the production of tumour necrosis factor α and growth arrest-specific gene 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of pro-inflammatory signaling in human primary macrophages by enhancing arginase-2 via target site blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pro-inflammatory cytokine, interleukin-6, enhances the polarization of alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of AP-6 in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, resting tremor, and postural instability.[1][2] The pathological hallmarks of PD also include the accumulation and aggregation of α-synuclein into Lewy bodies.[2][3] This document provides a comprehensive guide for the preclinical evaluation of AP-6, a novel therapeutic candidate for Parkinson's disease. The following protocols and application notes detail the experimental design for assessing the neuroprotective and neurorestorative potential of this compound in established in vitro and in vivo models of PD.
In Vitro Evaluation of this compound
In vitro assays are crucial for the initial screening and characterization of this compound's mechanism of action in a controlled cellular environment.[4][5] These assays help to elucidate the compound's effects on neuronal viability, oxidative stress, neuroinflammation, and α-synuclein aggregation.[4][6]
Cell Models
The choice of cell model is critical for obtaining relevant data. Commonly used models include:
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line in PD research due to its dopaminergic characteristics and ease of culture.[7][8]
-
Primary Dopaminergic Neurons: Isolated from rodent midbrain, these cells provide a more physiologically relevant model.[9][10]
-
Induced Pluripotent Stem Cells (iPSCs) from PD Patients: These cells can be differentiated into dopaminergic neurons and offer a patient-specific model to study disease mechanisms and therapeutic responses.[9]
Neurotoxin-Induced Cell Viability Assays
To mimic the neurodegenerative process in PD, cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which selectively damage dopaminergic neurons.[7][10]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for 2 hours.
-
Neurotoxin Challenge: Add 6-OHDA (final concentration 100 µM) or MPP+ (final concentration 500 µM) to the wells and incubate for 24 hours.[7]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) vs. 6-OHDA | Cell Viability (%) vs. MPP+ |
| 0 (Vehicle) | 52.3 ± 3.1 | 48.9 ± 4.5 |
| 1 | 65.7 ± 2.8 | 61.2 ± 3.9 |
| 10 | 88.4 ± 4.2 | 82.1 ± 5.1 |
| 50 | 95.1 ± 3.5 | 91.5 ± 4.7 |
Assessment of Oxidative Stress
Oxidative stress is a key contributor to dopaminergic neuron death in PD.[1] this compound's antioxidant properties can be evaluated by measuring reactive oxygen species (ROS) levels.
Experimental Protocol: DCFDA Assay for ROS Measurement
-
Follow steps 1-3 of the MTT assay protocol.
-
DCFDA Staining: After the neurotoxin challenge, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a percentage of the toxin-treated control.
Data Presentation:
| This compound Conc. (µM) | Relative ROS Levels (%) vs. 6-OHDA |
| 0 (Vehicle) | 100 |
| 1 | 78.2 ± 5.5 |
| 10 | 45.9 ± 4.1 |
| 50 | 25.3 ± 3.8 |
Alpha-Synuclein Aggregation Assay
The aggregation of α-synuclein is a pathological hallmark of PD. Assays to measure the effect of this compound on this process are critical.
Experimental Protocol: Thioflavin T (ThT) Assay
-
Induce Aggregation: Incubate recombinant human α-synuclein protein with or without different concentrations of this compound in a 96-well plate.
-
ThT Staining: At various time points, add Thioflavin T to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 450 nm and emission of 485 nm.
-
Data Analysis: Plot the fluorescence intensity over time to assess the kinetics of aggregation.
Data Presentation:
| This compound Conc. (µM) | Lag Time (hours) | Max Fluorescence (AU) |
| 0 (Vehicle) | 12.5 ± 1.2 | 3540 ± 150 |
| 10 | 24.8 ± 2.1 | 1820 ± 95 |
| 50 | 48.2 ± 3.5 | 980 ± 70 |
In Vivo Evaluation of this compound
In vivo studies in animal models are essential to evaluate the efficacy and safety of this compound in a complex biological system.[5] Rodent models using neurotoxins are widely used to replicate PD-like pathology and motor deficits.[10][11]
Animal Models of Parkinson's Disease
-
6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or substantia nigra creates a classic model with robust motor asymmetry.[12][13][14]
-
MPTP Mouse Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) causes bilateral loss of dopaminergic neurons.[14][15]
-
Alpha-Synuclein Overexpression Models: Viral vector-mediated overexpression of α-synuclein in the substantia nigra leads to progressive pathology.[14]
Behavioral Testing
A battery of behavioral tests is used to assess motor and non-motor symptoms.[16][17]
Experimental Protocol: Apomorphine-Induced Rotation Test (6-OHDA Model)
-
Model Induction: Unilaterally lesion the dopaminergic pathway in rats with 6-OHDA.
-
This compound Treatment: Administer this compound or vehicle to the rats daily for a specified period (e.g., 4 weeks).
-
Apomorphine (B128758) Challenge: Inject apomorphine (a dopamine (B1211576) agonist) subcutaneously.
-
Rotation Measurement: Record the number of full body rotations contralateral to the lesion side for 30-60 minutes.
-
Data Analysis: Compare the number of rotations between the this compound treated and vehicle groups.
Data Presentation:
| Treatment Group | Net Rotations (per 30 min) |
| Sham + Vehicle | 5 ± 2 |
| 6-OHDA + Vehicle | 158 ± 15 |
| 6-OHDA + this compound (10 mg/kg) | 75 ± 12 |
| 6-OHDA + this compound (30 mg/kg) | 42 ± 9 |
Other Key Behavioral Tests:
-
Cylinder Test: Assesses forelimb use asymmetry.[12]
-
Rotarod Test: Measures motor coordination and balance.[12][16]
-
Open Field Test: Evaluates locomotor activity and anxiety-like behavior.[13][16]
-
Forced Swim Test: Assesses depressive-like behavior.[13][16]
Post-Mortem Biochemical and Histological Analysis
After behavioral testing, brains are collected for biochemical and histological evaluation to confirm the neuroprotective effects of this compound.
Key Endpoints:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is a marker for dopaminergic neurons. Staining is used to quantify the extent of neuronal loss in the substantia nigra and striatum.[14]
-
Dopamine and Metabolite Levels: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine, DOPAC, and HVA in the striatum.[14]
-
Alpha-Synuclein Staining: Immunohistochemistry for phosphorylated α-synuclein (p-α-syn) to assess the level of pathology.[18][19]
-
Markers of Neuroinflammation and Oxidative Stress: Assays for cytokines (e.g., TNF-α, IL-1β, IL-6) and oxidative stress markers (e.g., 8-OHdG).[18][20]
Data Presentation:
| Treatment Group | TH+ Cell Count in SNc (% of Sham) | Striatal Dopamine (ng/mg tissue) |
| Sham + Vehicle | 100 ± 5 | 15.2 ± 1.1 |
| 6-OHDA + Vehicle | 28 ± 4 | 3.1 ± 0.5 |
| 6-OHDA + this compound (10 mg/kg) | 55 ± 6 | 7.8 ± 0.9 |
| 6-OHDA + this compound (30 mg/kg) | 78 ± 5 | 11.5 ± 1.3 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Neuroprotection
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for the in vitro evaluation of this compound.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson's Disease Model based In Vitro Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 11. mdpi.com [mdpi.com]
- 12. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rodent models of Parkinson's disease: beyond the motor symptomatology [frontiersin.org]
- 14. criver.com [criver.com]
- 15. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review | MDPI [mdpi.com]
- 16. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdbneuro.com [mdbneuro.com]
- 18. Biomarkers of Parkinson’s Disease: From Basic Research to Clinical Practice [aginganddisease.org]
- 19. Parkinson’s Biomarkers | Parkinson's Foundation [parkinson.org]
- 20. scivisionpub.com [scivisionpub.com]
Troubleshooting & Optimization
6-APB Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB).
Synthesis Troubleshooting Guide
The synthesis of 6-APB, most commonly achieved via the Briner and colleagues method, presents several challenges that can impact yield and purity. This guide addresses common issues encountered during the key synthetic steps.
FAQ: Synthesis
Q1: My 6-APB synthesis is resulting in a mixture of positional isomers, primarily 4-APB. How can I minimize the formation of this byproduct?
A1: The formation of 4-bromo-1-benzofuran, the precursor to 4-APB, is a known issue during the polyphosphoric acid (PPA) mediated cyclization of the diethyl acetal (B89532) intermediate.[1] While completely eliminating the formation of the 4-isomer is challenging, optimizing the reaction conditions can favor the formation of the desired 6-bromo isomer.
-
Temperature Control: Precise temperature control during the PPA cyclization is crucial. While specific optimal temperatures are not well-documented in publicly available literature, it is a critical parameter to investigate empirically.
-
Reaction Time: The duration of the heating phase with PPA can influence the isomer ratio. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can help determine the optimal time to quench the reaction.
Q2: I am experiencing low yields in the reductive amination step to form 6-APB from its propanone derivative. What are the potential causes and solutions?
A2: Reductive amination can be a sensitive reaction. Low yields can stem from several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for imine formation and subsequent reduction. The ideal pH is a balance between protonating the carbonyl group to enhance reactivity and not protonating the amine nucleophile, which would render it unreactive.
-
Choice of Reducing Agent: The choice and handling of the reducing agent are important. Ensure the reducing agent is fresh and handled under appropriate conditions (e.g., inert atmosphere if necessary).
-
Reaction Conditions: Temperature and reaction time should be optimized. Some reductive aminations require gentle heating, while others proceed well at room temperature.
Q3: What are some common side reactions during the synthesis of the bromobenzofuran intermediate?
A3: Besides the formation of positional isomers, other side reactions can occur during the initial steps:
-
Incomplete Reaction: The initial reaction between 3-bromophenol (B21344) and bromoacetaldehyde (B98955) diethyl acetal may not go to completion, leaving unreacted starting materials that can complicate purification.
-
Decomposition: At elevated temperatures in the presence of PPA, decomposition of starting materials or intermediates can occur, leading to a complex mixture of byproducts and reduced yield.
Purification Troubleshooting Guide
Purification of 6-APB is often more challenging than its synthesis due to the presence of closely related isomers and residual reagents.
FAQ: Purification
Q1: How can I effectively separate 6-APB from the 4-APB isomer?
A1: The separation of 6-APB and 4-APB is a significant purification challenge. Due to their similar structures, they often co-elute in standard chromatographic systems.[2]
-
Silica (B1680970) Gel Column Chromatography: While challenging, separation of the bromobenzofuran precursors (4-bromo- and 6-bromo-1-benzofuran) is possible using silica gel column chromatography.[1] A non-polar eluent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient, is typically employed. The separation of the final amine products is more difficult.
-
Derivatization: Derivatizing the amine mixture can alter the chromatographic properties of the isomers, potentially enabling better separation by GC or HPLC.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the simultaneous determination of 5- and 6-APB, suggesting that analytical and potentially preparative HPLC could be effective for separating the 4- and 6-isomers as well.[4]
Q2: My final 6-APB succinate (B1194679) product contains a large amount of excess succinic acid. How can I remove this impurity?
A2: The presence of excess succinic acid is a common issue, often resulting from the salt formation step.[2] This indicates an incomplete purification process.
-
Acetone (B3395972) Wash: A simple anhydrous acetone wash can be effective in removing some of the excess succinic acid, as 6-APB succinate has limited solubility in cold acetone.
-
Acid-Base Extraction: A more thorough method is to perform an acid-base extraction. This involves dissolving the impure succinate salt in water, making the solution basic (e.g., with sodium carbonate) to precipitate the 6-APB freebase, extracting the freebase with a non-polar solvent (like hexane), and then forming the desired salt (e.g., HCl) by adding a solution of the corresponding acid.[5][6]
Q3: I am trying to convert 6-APB succinate to 6-APB HCl for purification and characterization, but the process is inefficient. What are the key steps and potential pitfalls?
A3: Converting the succinate salt to the hydrochloride salt is a common purification strategy.
-
Basification: It is crucial to ensure the aqueous solution is sufficiently basic (pH > 8) to fully deprotonate the 6-APB and precipitate the freebase.[5]
-
Extraction: The 6-APB freebase can be challenging to extract. Multiple extractions with a suitable non-polar solvent are recommended to maximize recovery. Note that the 6-APB freebase is reported to be unstable and should not be left for extended periods.[5]
-
Salt Formation: When adding the hydrochloric acid solution to the freebase extract, it is important to use a stoichiometric amount to avoid introducing excess acid into the final product.
Experimental Protocols & Data
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of 6-APB, highlighting the critical step of isomer formation and subsequent purification challenges.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. forendex.southernforensic.org [forendex.southernforensic.org]
- 3. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC--MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 6-APB Solubility in Research Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-APB in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-APB and why is its solubility a concern in research?
6-APB (6-(2-aminopropyl)benzofuran) is a synthetic compound belonging to the benzofuran (B130515) class, structurally related to amphetamines. In research, particularly in vitro and in vivo studies, achieving appropriate and consistent concentrations in solution is crucial for obtaining reliable and reproducible data. Poor solubility can lead to inaccurate dosing, precipitation of the compound during experiments, and misleading results.
Q2: What are the common forms of 6-APB available for research, and how do they differ in solubility?
6-APB is typically available as a salt, most commonly the hydrochloride (HCl) or the succinate (B1194679) salt. These forms have different solubility profiles:
-
6-APB Hydrochloride (HCl): Generally considered to be more soluble in aqueous solutions compared to the succinate form.
-
6-APB Succinate: Reported to have lower solubility in water, which can present challenges for preparing aqueous stock solutions.[1] Anecdotal evidence suggests that the succinate salt may require more effort to dissolve.
Q3: What are the recommended solvents for dissolving 6-APB?
The choice of solvent depends on the experimental requirements. Based on available data, the following solvents can be used:
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for preparing high-concentration stock solutions of 6-APB for in vitro assays.
-
Ethanol (B145695): Another organic solvent in which 6-APB is soluble.
-
Phosphate-Buffered Saline (PBS): 6-APB has limited solubility in PBS (pH 7.2).
It is crucial to consider the compatibility of the solvent with the experimental system. For cell-based assays, the final concentration of organic solvents like DMSO should be kept to a minimum (typically below 0.5%) to avoid cellular toxicity.
Troubleshooting Guide
Q4: I am having trouble dissolving 6-APB in my aqueous buffer. What steps can I take?
If you are encountering solubility issues with 6-APB in an aqueous buffer, consider the following troubleshooting steps:
-
Verify the Salt Form: Confirm whether you are using the HCl or succinate salt of 6-APB, as the succinate form is known to be less water-soluble.
-
Gentle Heating: Gently warming the solution in a water bath (e.g., to 37°C) can help increase the dissolution rate. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: Using a sonicator can help break down particles and enhance dissolution.
-
pH Adjustment: The solubility of many compounds is pH-dependent. For a basic compound like 6-APB, adjusting the pH of the buffer to be more acidic may improve solubility. However, ensure the final pH is compatible with your experimental setup.
-
Use of Co-solvents: If your experimental design allows, adding a small amount of a water-miscible organic co-solvent, such as ethanol or DMSO, to your aqueous buffer can significantly improve the solubility of 6-APB.
Q5: My 6-APB solution appears cloudy or has visible particles. What should I do?
Cloudiness or the presence of particles indicates that the 6-APB has not fully dissolved or has precipitated out of solution. To address this:
-
Visual Inspection: Always visually inspect your solutions before use.
-
Filtration: For preparing stock solutions, after dissolving the compound, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles and ensure a clear solution. This is particularly important for in vitro studies to maintain sterility.
-
Re-dissolution: Try the methods mentioned in the previous question (gentle heating, sonication) to redissolve the precipitate. If precipitation occurs after dilution into an aqueous buffer, the concentration may be too high for that specific medium. In such cases, you may need to lower the final concentration or adjust the solvent composition.
Q6: How can I prepare a high-concentration stock solution of 6-APB for my cell-based assays?
Preparing a concentrated stock solution in an appropriate organic solvent is a standard practice for in vitro studies. Here is a general protocol for preparing a 10 mM stock solution of 6-APB HCl in DMSO:
-
Weigh the Compound: Accurately weigh the required amount of 6-APB HCl powder.
-
Add Solvent: In a sterile tube, add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Sterile Filtration: For cell culture experiments, it is recommended to sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
When preparing working solutions for your experiments, dilute the stock solution in the cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to the cells.
Data Presentation
Table 1: Solubility of 6-APB in Various Solvents
| Solvent | Form | Concentration | Reference |
| Dimethylformamide (DMF) | Not Specified | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | Not Specified | 20 mg/mL | |
| Ethanol | Not Specified | 20 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 1 mg/mL | |
| Chloroform (CHCl3) | Succinate | Practically Insoluble | [1] |
| Cold Water | Succinate | Very Minimally Soluble | [1] |
Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol outlines a general method to assess the solubility of 6-APB in a specific solvent.
-
Preparation: Add an excess amount of 6-APB powder to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved 6-APB using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Mandatory Visualization
Caption: Troubleshooting workflow for addressing 6-APB solubility problems.
Caption: Decision tree for selecting an appropriate solvent for 6-APB.
References
Technical Support Center: Optimizing 6-APB Administration for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-APB in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is 6-APB and what is its primary mechanism of action?
A1: 6-APB (6-(2-aminopropyl)benzofuran) is an entactogen of the phenethylamine (B48288) and amphetamine families.[1] Its primary mechanism of action is as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor.[2] It triggers the release of these monoamines from presynaptic neurons and blocks their reuptake, leading to increased concentrations in the synaptic cleft.[2] Additionally, 6-APB is a potent agonist of the serotonin (B10506) 5-HT2B receptor.[1][2]
Q2: What are the common administration routes for 6-APB in rodent behavioral studies?
A2: The most commonly reported administration routes for 6-APB in rodent behavioral studies are intravenous (IV), intraperitoneal (IP), and oral (PO) via gavage. The choice of administration route can significantly impact the pharmacokinetics and subsequent behavioral effects of the compound.
Q3: How should 6-APB solutions be prepared for in vivo administration?
A3: The preparation of 6-APB solutions depends on the chosen administration route and the salt form of the compound (e.g., hydrochloride, succinate). 6-APB hydrochloride shows solubility in aqueous solutions like saline and PBS, as well as in solvents like DMSO and ethanol.[3] For intravenous administration, dissolving 6-APB in sterile saline is a common practice. For intraperitoneal and oral administration, saline or a mixture of DMSO and saline can be used to ensure solubility, especially at higher concentrations.[4] It is crucial to ensure the solution is clear and free of particulates before administration.
Q4: What are the recommended storage conditions and stability of 6-APB solutions?
A4: 6-APB is reported to be stable in blood and plasma for at least 21 days when stored at room temperature.[5] For prepared solutions for in vivo studies, it is best practice to prepare them fresh on the day of the experiment. If short-term storage is necessary, refrigeration at 2-8°C is recommended to minimize degradation. Long-term stability in various vehicles has not been extensively reported, so fresh preparation is advised to ensure consistent results.
Q5: What are the expected behavioral effects of 6-APB in rodents?
A5: Administration of 6-APB in rodents, particularly rats, has been shown to induce profound behavioral activation, characterized by a significant increase in forward locomotion.[6][7][8] This stimulant effect is dose-dependent and has been observed to last for at least two hours post-injection.[6][7][8] At higher doses, stereotyped behaviors may also be observed.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Expected Behavioral Effects
| Potential Cause | Troubleshooting Steps |
| Poor Drug Solubility | - Ensure 6-APB is fully dissolved in the vehicle. Sonication or gentle warming may aid dissolution. - For higher concentrations, consider using a co-solvent system such as a small percentage of DMSO in saline (e.g., 5-10% DMSO). Always run a vehicle-only control group to account for any effects of the solvent.[4] - Verify the solubility of the specific salt form of 6-APB being used (e.g., succinate (B1194679) salt is reported to have low solubility in cold water).[1] |
| Incorrect Dosage | - Double-check all calculations for dose preparation, including body weight of the animals and the concentration of the 6-APB solution. - Consider performing a dose-response study to determine the optimal dose for the desired behavioral effect in your specific animal strain and experimental setup.[9][10][11] |
| Administration Technique Error | - For IP injections, ensure the injection is in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[12] Aspirate before injecting to check for the presence of blood or urine.[12] - For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea. Resistance during insertion indicates improper placement.[13][14][15][16][17] - For IV injections, confirm proper cannulation of the vein. |
| Batch-to-Batch Variability | - If possible, obtain a certificate of analysis for the batch of 6-APB to verify its purity. Impurities can significantly alter the pharmacological effects. - Be aware that products sold as "research chemicals" can sometimes contain other substances or vary in purity between batches. |
| Animal Strain and Sex Differences | - Be aware that different rodent strains can exhibit varying sensitivities to psychostimulants.[18] - Consider potential sex differences in the behavioral response to 6-APB. |
Issue 2: Adverse Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| High Dosage | - Reduce the administered dose. Dose-dependent adverse effects have been reported for similar compounds.[19] - Observe animals closely for signs of distress, such as excessive stereotypy, seizures, or prostration. |
| Vehicle Toxicity | - If using a co-solvent like DMSO, ensure the final concentration is as low as possible (typically <10%) and that a vehicle-only control group is included to assess for any toxic effects of the vehicle itself. |
| Cardiotoxicity | - Be aware of the potential for cardiotoxicity with long-term use of 6-APB due to its potent agonism of the 5-HT2B receptor.[1][2][20][21] This is a critical consideration for chronic administration studies. |
| Drug Interactions | - If co-administering 6-APB with other drugs, including anesthetics, be aware of the potential for drug interactions. For instance, combining stimulants can increase the risk of adverse cardiovascular events.[2] Studies on specific interactions with anesthetics are limited, so careful monitoring is essential.[22] |
Data Presentation
Table 1: Summary of 6-APB Dosages and Effects in Rodent Behavioral Studies
| Animal Model | Administration Route | Dosage Range | Vehicle | Observed Behavioral Effects | Reference |
| Male Sprague-Dawley Rats | Intravenous (IV) | 0.3 - 1.0 mg/kg | Saline | Dose-dependent increase in forward locomotion. | [6][7][8] |
| Male Sprague-Dawley Rats | Intraperitoneal (IP) | 0.32 - 1.96 mg/kg | Not specified | Robust stimulant effect; full substitution in MDMA-trained rats. | [7] |
| Mice | Intraperitoneal (IP) | Not specified | Not specified | Locomotor activity stimulation has been observed with related compounds. | [18] |
| Mice | Oral (PO) | Not specified | Not specified | Oral administration of related benzofurans has been shown to increase dopamine (B1211576) and serotonin levels.[8] | [8] |
Experimental Protocols
Protocol 1: Intravenous Administration in Rats
This protocol is adapted from a study investigating the neurochemical and behavioral effects of 6-APB in male Sprague-Dawley rats.[6][7][8]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation: Dissolve 6-APB hydrochloride in sterile 0.9% saline to the desired concentration.
-
Administration:
-
Administer the 6-APB solution intravenously (IV) via a catheter implanted in the jugular vein.
-
The injection volume should be appropriate for the animal's weight (e.g., 1 ml/kg).
-
-
Dosage: Doses of 0.3 mg/kg and 1.0 mg/kg have been shown to produce significant behavioral effects.[6][7][8]
-
Behavioral Assessment:
-
Place the rat in an open-field arena to measure locomotor activity.
-
Record parameters such as distance traveled, rearing frequency, and stereotyped behaviors for at least 2 hours post-injection.
-
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to a control group of rats.
Protocol 2: Intraperitoneal Administration in Mice (General Protocol)
This is a general protocol for IP injection in mice, which can be adapted for 6-APB administration.
-
Animal Model: Laboratory mouse of the desired strain.
-
Drug Preparation:
-
Dissolve 6-APB hydrochloride in sterile 0.9% saline.
-
If solubility is an issue, a vehicle of up to 10% DMSO in sterile saline can be used.[4] Ensure the solution is at room temperature before injection.
-
-
Administration:
-
Grasp the mouse by the scruff of the neck and turn it to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[12]
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
The injection volume should not exceed 10 ml/kg.
-
-
Dosage: A dose-response study is recommended to determine the optimal dose for your experiment.
-
Behavioral Assessment: As described in Protocol 1.
-
Control Group: Administer an equivalent volume of the vehicle to a control group of mice.
Visualizations
Caption: Proposed signaling pathway of 6-APB.
Caption: Experimental workflow for a typical 6-APB behavioral study.
Caption: Decision tree for troubleshooting inconsistent behavioral results.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An investigation of the stability of emerging new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
AP-6 (TMEM175 Inhibitor) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with AP-6, a selective inhibitor of the lysosomal ion channel TMEM175.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Transmembrane Protein 175 (TMEM175), a lysosomal potassium (K+) and proton (H+) channel.[1][2][3] Cryo-electron microscopy studies have revealed that this compound acts as a pore blocker.[2][3] It binds to a distinct site on the luminal side of the ion permeation pathway, physically occluding the channel and thus inhibiting the flow of both potassium and proton ions.[2]
Q2: What is the primary biological role of TMEM175?
TMEM175 is a crucial ion channel located in the membrane of lysosomes.[4][5] Its activity is essential for maintaining lysosomal homeostasis, including regulating the lysosome's internal pH, setting the lysosomal membrane potential, and participating in autophagy, the cellular process for degrading and recycling cellular components.[6][7][8][9]
Q3: What are the downstream cellular effects of inhibiting TMEM175 with this compound?
Acute inhibition of TMEM175 with this compound has been shown to increase the catabolism (breakdown) of macromolecules within the lysosome.[1][2][3] This acceleration of digestive processes can enhance cellular clearance pathways like macropinocytosis.[2][3]
Q4: Why is TMEM175 a target of interest in drug development?
Genetic studies have identified variants in the TMEM175 gene as a risk factor for Parkinson's disease (PD).[6][7][10] Lysosomal dysfunction is a hallmark of many neurodegenerative diseases, and because TMEM175 is a key regulator of lysosomal function, it has emerged as a promising therapeutic target.[11][12][13]
Q5: How should I properly store and handle this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following recommended storage guidelines is critical for ensuring experimental reproducibility.
Troubleshooting Guide
This guide addresses common challenges and unexpected results encountered during experiments with this compound.
Q1: I'm not observing the expected effect on lysosomal degradation after this compound treatment. What could be the issue?
-
Incorrect Concentration: this compound has a reported IC₅₀ value of ~141 µM for potassium flux and ~170 µM for proton flux.[2] Ensure you are using a concentration sufficient to achieve inhibition in your specific cell type and experimental setup. A dose-response experiment is highly recommended.
-
Inhibitor Instability: Confirm that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
-
Cell-Type Specific Effects: The role and importance of TMEM175 can vary between different cell types.[2] The effect of this compound might be more or less pronounced depending on the specific cellular context.
-
Assay Sensitivity: The assay used to measure lysosomal degradation may not be sensitive enough. Consider orthogonal methods to validate your findings. For example, if you are using a fluorescent substrate assay, confirm the results with western blotting for specific protein degradation markers.
Q2: My results are inconsistent across experiments. What are the common sources of variability?
-
Inconsistent Treatment Time: The effects of this compound are described as "acute."[1][2][3] Ensure that your treatment duration is consistent. For initial experiments, a time-course study is advisable to determine the optimal treatment window.
-
Stock Solution Integrity: As mentioned above, improper storage can lead to degradation of the compound, resulting in variable potency.[1]
-
Cellular Health and Confluency: Ensure that cells are healthy and at a consistent confluency between experiments. Stressed or overly confluent cells can have altered lysosomal function, which may confound your results.
Q3: I'm concerned about potential off-target effects of this compound. How can I control for this?
This is a critical consideration. While this compound is reported to be a selective TMEM175 inhibitor, potential off-target effects have been noted.
-
TMEM175-Independent pH Effects: this compound may influence lysosomal pH through mechanisms independent of TMEM175, which could lead to confounding effects on lysosomal physiology.[2]
-
Control Experiments: The most important control is to perform parallel experiments in TMEM175 knockout (KO) or knockdown cells. An effect that persists in the absence of TMEM175 is likely an off-target effect. For instance, this compound was found to stimulate the activity of Cathepsin B (CTSB) in TMEM175 KO cells, indicating an additive off-target effect in that context.[2]
-
Use Multiple Inhibitors: Compare the effects of this compound with other TMEM175 inhibitors that have different chemical scaffolds, such as 2-phenylpyridin-4-ylamine (2-PPA).[2] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Data & Protocols
Quantitative Data Summary
The following table summarizes the potency of this compound and other common TMEM175 inhibitors. This data is essential for designing dose-response experiments.
| Inhibitor | Target Ion Flux | IC₅₀ (µM) | Reference |
| This compound | Potassium (K⁺) | ~141 | [2] |
| Proton (H⁺) | ~170 | [2] | |
| 2-PPA | Potassium (K⁺) | ~32 | [2] |
| Proton (H⁺) | ~30 | [2] | |
| 4-AP | Potassium (K⁺) | ~35 | [14][15] |
| Proton (H⁺) | ~55 | [14] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -80°C.[1]
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours. Ensure cells are in a logarithmic growth phase.
-
Dilution: On the day of the experiment, thaw the this compound stock solution and prepare fresh serial dilutions in pre-warmed cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1-4 hours for acute inhibition studies).[2]
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your specific downstream assay (e.g., lysosomal activity assay, protein extraction, or imaging).
Protocol 2: Assessing Lysosomal Catabolism using a DQ-BSA Dequenching Assay
This assay measures the degradation of a fluorescently self-quenched protein substrate by lysosomal proteases.
-
Reagent Preparation: Reconstitute DQ Green BSA or DQ Red BSA according to the manufacturer's instructions to a stock concentration of 1 mg/mL.
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1 for the desired pre-treatment time.
-
DQ-BSA Loading: Add DQ-BSA to the cell culture medium to a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells for 1-2 hours to allow for the uptake of DQ-BSA into lysosomes via endocytosis.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates that the DQ-BSA has been degraded by lysosomal hydrolases, releasing the fluorescent fragments from their self-quenched state.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Compare the fluorescence in this compound-treated cells to the vehicle-treated controls. A significant increase suggests enhanced lysosomal catabolism.[2]
Visual Guides
Signaling & Experimental Workflows
Troubleshooting Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMEM175: A lysosomal ion channel associated with neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What We Know About TMEM175 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMEM175 Ion Channel Screening & Profiling [sbdrugdiscovery.com]
- 10. Unraveling pH Regulation of TMEM175, an Endolysosomal Cation Channel With a Role in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.umich.edu [news.umich.edu]
- 12. TMEM175 Screening For Drug Discovery [sbdrugdiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of AP-6 in Solution
Disclaimer: AP-6 is a selective small molecule inhibitor of the lysosomal channel TMEM175.[1][2][3][4] As a novel research compound, comprehensive public data on its stability in various experimental solutions is limited. This technical support center provides a generalized framework based on established principles of small molecule stability to guide researchers in troubleshooting and enhancing the stability of this compound in their specific experimental contexts.
Frequently Asked questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution of this compound may suggest chemical degradation or oxidation.[5] Such changes can be initiated by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to evaluate the integrity of the compound before proceeding with your experiments.
Q2: I'm observing a precipitate in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can happen if the solubility limit of this compound is surpassed at lower temperatures or if the chosen solvent is not ideal for cryogenic storage.[5] Consider the following:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, its stability can be impacted by freeze-thaw cycles.[5]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. It may be beneficial to store this compound at a slightly lower concentration.[5]
-
Thawing Procedure: Thaw your this compound solution slowly at room temperature and vortex gently to ensure it has completely redissolved before use. It is advisable to avoid repeated freeze-thaw cycles.[5]
Q3: How should I store my stock solution of this compound?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2] One vendor suggests that at -80°C, the stock solution is stable for up to six months, and at -20°C, for up to one month.[2] To minimize degradation, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can influence the stability of a compound.[5] Some plastic containers may leach impurities into the solution, or the compound might adhere to the container's surface. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is recommended.[5]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of this compound Activity
This is a frequent issue that can arise from the degradation of the small molecule in solution.[5]
| Potential Cause | Suggested Solution(s) |
| Degradation in Solution | - Prepare fresh solutions of this compound before each experiment.- Perform a stability study in your experimental buffer (see Experimental Protocols).- If hydrolysis is suspected (degradation by water), adjust the pH of your buffer.[6][7] |
| Oxidation | - If this compound is sensitive to oxidation, consider adding an antioxidant like ascorbic acid or DTT to your buffer.[8]- For highly oxygen-sensitive experiments, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Photodegradation | - Store stock solutions and experimental setups protected from light using amber vials or by wrapping them in aluminum foil.[5] |
| Adsorption to Surfaces | - Use low-binding plasticware (e.g., plates, pipette tips).[9]- Consider adding a small amount of a non-ionic surfactant to your buffer, if compatible with your assay. |
Issue 2: this compound Precipitation in Aqueous Buffers
| Potential Cause | Suggested Solution(s) |
| Poor Aqueous Solubility | - Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it is compatible with your experimental system.[8]- Investigate the use of solubility-enhancing excipients, such as cyclodextrins.[10] |
| pH-Dependent Solubility | - Determine the pKa of this compound (if not known) and adjust the pH of your buffer to a range where the molecule is most soluble.[11] |
| Compound Degradation to an Insoluble Product | - Analyze the precipitate to confirm if it is the parent compound or a degradation product.[8]- If it is a degradant, address the underlying stability issue (e.g., hydrolysis, oxidation). |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in a New Buffer
Objective: To quickly evaluate the stability of this compound in a specific buffer under experimental conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the desired experimental buffer.
-
Incubation: Aliquot the solution into separate, sealed vials. Incubate these vials under various conditions that mimic your experiment (e.g., room temperature, 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Analysis: Analyze the samples immediately using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent this compound molecule.
-
Data Interpretation: A decrease in the concentration of this compound over time indicates instability. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Protocol 2: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
Forced degradation studies involve subjecting the drug substance to more severe conditions than accelerated stability testing to generate degradation products.[12][13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[13]
-
-
Time Points and Neutralization: Sample at various time points. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples using an analytical method such as HPLC or LC-MS to separate the parent drug from any degradation products.
-
Evaluation: The goal is to achieve 5-20% degradation of the drug.[13][14] This allows for the identification of primary degradation products and the validation of the analytical method's ability to detect them.
Data Presentation
Table 1: Common Variables Affecting Small Molecule Stability in Solution
| Variable | Potential Impact on this compound | Mitigation Strategies |
| Temperature | Higher temperatures can accelerate degradation rates.[5] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pH | This compound stability may be pH-dependent. Extreme pH values can catalyze hydrolysis.[15][16] | Use a buffer system to maintain the optimal pH for stability and solubility.[11][17] |
| Light | UV and visible light can cause photochemical degradation.[5] | Store solutions in amber vials or wrap containers in foil. Work in a light-protected environment. |
| Oxygen | This compound may be susceptible to oxidation.[5] | Purge the headspace of storage vials with an inert gas (e.g., argon, nitrogen). Consider adding antioxidants to solutions. |
| Solvent/Buffer | The choice of solvent and buffer components can affect solubility and stability. | Test the stability of this compound in your specific experimental medium. Use high-purity solvents. |
Visualizations
References
- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. ibisscientific.com [ibisscientific.com]
- 16. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 17. quora.com [quora.com]
Troubleshooting Inconsistent Results in IL-6 Assays
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results obtained from Interleukin-6 (IL-6) assays. Given the ambiguity of the term "AP-6," this guide proceeds under the assumption that it refers to IL-6 assays, a common focus in immunological and drug development research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability between replicate wells in my IL-6 ELISA?
High variability between replicate wells can stem from several factors, including:
-
Pipetting Errors: Inconsistent volumes of reagents, samples, or standards added to the wells. Ensure proper pipette calibration and technique.
-
Improper Washing: Inadequate or inconsistent washing steps can leave residual reagents, leading to variable background signal. Ensure all wells are washed thoroughly and uniformly.[1]
-
Temperature Gradients: Variations in temperature across the microplate during incubation steps can affect reaction kinetics. Allow plates and reagents to reach room temperature before use and incubate in a stable temperature environment.
-
Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can concentrate reactants and alter results. To mitigate this, avoid using the outer wells or fill them with buffer.
-
Contamination: Contamination of reagents, samples, or the microplate can introduce interfering substances. Use sterile techniques and fresh reagents.[2]
Q2: My standard curve is non-linear or has a poor fit. What should I do?
A suboptimal standard curve is a common issue. Consider the following troubleshooting steps:
-
Improper Standard Preparation: Inaccurate serial dilutions of the IL-6 standard are a primary cause. Carefully prepare fresh standards for each assay.
-
Incorrect Curve Fit: Using an inappropriate regression model for your data can result in a poor fit. Most ELISA data follows a sigmoidal (four-parameter logistic) curve.
-
Reagent Issues: Expired or improperly stored reagents can lead to poor assay performance. Verify the expiration dates and storage conditions of all kit components.
-
Outliers: Individual outlier points can skew the curve. Identify and consider removing clear outliers, but be cautious and document any data exclusion.
Q3: I am observing high background noise in my IL-6 assay. What are the potential causes?
High background can mask the true signal from your samples. Potential causes include:
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on the microplate. Ensure the blocking buffer is fresh and incubated for the recommended time.
-
Excessive Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix.[2]
-
Substrate Issues: The substrate may be degrading or contaminated, leading to a high background signal. Use fresh, light-protected substrate.
Q4: My sample values are outside the linear range of the standard curve. What is the best course of action?
If your sample values are outside the assay's detection range, you will need to adjust the sample concentration.
-
Samples Above the Upper Limit of Quantification (ULOQ): Dilute the samples and re-run the assay. The dilution factor must be accounted for when calculating the final concentration.
-
Samples Below the Lower Limit of Quantification (LLOQ): Concentrate the samples if possible, or use a more sensitive assay.
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| High Coefficient of Variation (CV%) between replicates | Pipetting inconsistency, improper washing, temperature gradients, edge effects. | Review pipetting technique, ensure uniform washing, equilibrate reagents and plates to room temperature, avoid using outer wells. |
| Poor Standard Curve | Inaccurate standard preparation, incorrect curve fit, expired reagents. | Prepare fresh standards, use a four-parameter logistic curve fit, check reagent expiration dates. |
| High Background | Insufficient blocking, excessive detection antibody, substrate degradation. | Optimize blocking step, titrate detection antibody, use fresh substrate. |
| Low Signal | Inactive enzyme conjugate, insufficient incubation time, low IL-6 concentration in samples. | Check enzyme activity, optimize incubation times, consider sample concentration. |
| Inconsistent Results Between Assays | Lot-to-lot variability of reagents, different operators, variations in protocol execution. | Use reagents from the same lot, ensure consistent operator technique, strictly adhere to the protocol.[3] |
Experimental Protocols
Detailed Methodology for a Typical IL-6 ELISA
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for IL-6. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Add prepared IL-6 standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound IL-6.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for IL-6 to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizations
IL-6 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway activated by IL-6. Inconsistent assay results can sometimes be traced back to upstream cellular events affecting IL-6 expression and secretion.
Caption: Canonical IL-6/JAK-STAT signaling pathway.
Experimental Workflow for Troubleshooting Inconsistent ELISA Results
This workflow provides a logical sequence of steps to diagnose and resolve common issues in an IL-6 ELISA.
References
avoiding off-target effects of 6-APB in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-APB (6-(2-aminopropyl)benzofuran) in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure the validity and specificity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of 6-APB in cellular assays?
6-APB is a psychoactive compound with a complex pharmacological profile. Its primary on-target activity is generally considered to be its function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI). However, it also exhibits significant affinity for several other receptors, which can lead to off-target effects depending on the experimental context. The most significant off-target interaction is its potent agonism at the serotonin (B10506) 5-HT₂B receptor, which has been associated with cardiotoxicity with long-term use.[1][2][3] Another notable off-target is the α₂C-adrenergic receptor.[2]
Q2: How can I minimize the impact of 6-APB's off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of 6-APB that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Selective Antagonists: Co-incubate cells with selective antagonists for known off-targets (e.g., a 5-HT₂B antagonist like SB-206553 or an α₂C-adrenergic antagonist like ORM-10921) to block these interactions.[4][5][6]
-
Orthogonal Approaches: Confirm key findings using structurally different compounds with a similar on-target mechanism but a different off-target profile.
-
Target-Specific Cell Lines: Whenever possible, use cell lines that endogenously express the target of interest but have low or no expression of the off-target receptors.
-
Knockout/Knockdown Models: In more advanced studies, consider using CRISPR-Cas9 or siRNA to eliminate the expression of the off-target receptor in your cell model.
Q3: What are the typical working concentrations for 6-APB in cellular assays?
The optimal concentration of 6-APB will vary depending on the cell type and the specific assay. Based on its pharmacological profile, concentrations ranging from low nanomolar (for its highest affinity targets) to micromolar may be necessary. It is essential to perform a dose-response curve for your specific assay to determine the EC₅₀ or IC₅₀ for the desired on-target effect and to identify the concentration range where off-target effects may become prominent.
Q4: Are there known issues with 6-APB solubility in cell culture media?
Like many small molecules, 6-APB may have limited aqueous solubility. It is typically dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7][8] If precipitation is observed upon dilution into aqueous media, troubleshooting steps such as warming the media, using a larger volume for dilution, or performing serial dilutions can be helpful.[7][8]
Data Presentation: Pharmacological Profile of 6-APB
The following tables summarize the quantitative data on the binding affinities and functional activities of 6-APB at its primary and off-target sites.
Table 1: 6-APB Binding Affinities (Kᵢ)
| Target | Kᵢ (nM) | Species | Reference(s) |
| Serotonin Receptors | |||
| 5-HT₂B | 3.7 | Human | [1][2] |
| 5-HT₂C | 270 | Human | [1] |
| 5-HT₁A | 1,500 | Human | [1] |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | 117 | Human | [2] |
| Dopamine Transporter (DAT) | 150 | Human | [2] |
| Serotonin Transporter (SERT) | 2,698 | Human | [2] |
| Adrenergic Receptors | |||
| α₂C-Adrenergic | 45 | Human | [2] |
Table 2: 6-APB Functional Activity (EC₅₀ / IC₅₀)
| Target | Activity | Value (nM) | Assay Type | Species | Reference(s) |
| Monoamine Release | |||||
| Dopamine Release | EC₅₀ | 10 | Rat Brain Synaptosomes | [1] | |
| Norepinephrine Release | EC₅₀ | 14 | Rat Brain Synaptosomes | [1] | |
| Serotonin Release | EC₅₀ | 36 | Rat Brain Synaptosomes | [1] | |
| Serotonin Receptors | |||||
| 5-HT₂B | EC₅₀ | 140 (Partial/Full Agonist) | Human | [1] | |
| 5-HT₂A | EC₅₀ | 5,900 (Partial Agonist) | Human | [1] | |
| Monoamine Reuptake Inhibition | |||||
| Norepinephrine Reuptake | IC₅₀ | 190 | [1] | ||
| Serotonin Reuptake | IC₅₀ | 930 | [1] | ||
| Dopamine Reuptake | IC₅₀ | 3,300 | [1] |
Mandatory Visualizations
Caption: Signaling pathways activated by 6-APB, highlighting both on-target and off-target interactions and their potential downstream consequences.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in functional assays.
| Potential Cause | Troubleshooting Step |
| Off-target receptor activation | 1. Confirm Off-Target Expression: Verify the expression of potential off-target receptors (e.g., 5-HT₂B, α₂C-adrenergic) in your cell line using qPCR or Western blot. 2. Use Selective Antagonists: Co-treat with a selective antagonist for the suspected off-target receptor. If the unexpected effect is diminished, it confirms off-target activity. For 5-HT₂B, consider using SB-206553 or LY-272015. For α₂C-adrenergic receptors, antagonists like ORM-10921 or JP-1302 can be used.[4][5][6][9] 3. Dose-Response Curve: Analyze the full dose-response curve. Off-target effects often appear at higher concentrations. |
| Compound Precipitation | 1. Visual Inspection: Check for precipitate in the stock solution and in the final assay medium under a microscope. 2. Optimize Dilution: Prepare fresh dilutions. Try pre-warming the medium to 37°C before adding the 6-APB stock. Add the stock to a larger volume of medium with gentle mixing.[7][8] 3. Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Cytotoxicity | 1. Cell Viability Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) with the same concentrations of 6-APB used in your functional assay.[10][11] 2. Lower Concentration: If cytotoxicity is observed, lower the concentration of 6-APB to a non-toxic range. |
Issue 2: High background or low signal-to-noise ratio in binding assays.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of radioligand | 1. Optimize Blocking Agents: Increase the concentration of blocking agents like bovine serum albumin (BSA) in the binding buffer. 2. Optimize Washing Steps: Increase the number and duration of wash steps with ice-cold buffer to remove unbound radioligand more effectively. 3. Determine Non-Specific Binding: Ensure you are using a sufficiently high concentration of a competing non-labeled ligand to accurately determine non-specific binding. |
| Low receptor expression | 1. Use High-Expressing Cell Lines: Switch to a cell line known to have higher expression of your target receptor. For example, CHO-K1 or HEK293 cells are often used for stable transfection of receptors.[4][12] 2. Optimize Cell Culture Conditions: Ensure cells are healthy and harvested at an optimal confluency for receptor expression. |
| Degradation of 6-APB or radioligand | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of 6-APB and the radioligand. 2. Check Storage Conditions: Ensure that stock solutions are stored correctly (e.g., at -20°C or -80°C) and protected from light if they are light-sensitive. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α₂C-Adrenergic Receptor
This protocol is adapted for determining the binding affinity of 6-APB for the human α₂C-adrenergic receptor.
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of 6-APB for the α₂C-adrenergic receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human α₂C-adrenergic receptor.[10] HepG2 or SK-N-MC cells can be used for endogenous receptor expression.[11]
-
Non-labeled Competitor: Yohimbine or another high-affinity α₂-adrenergic antagonist.
-
Test Compound: 6-APB.
-
Buffers and Reagents: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), scintillation fluid.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and prepare crude membrane fractions by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well), a fixed concentration of the radioligand (usually at or below its Kₔ), and a range of concentrations of 6-APB or the unlabeled competitor.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 6-APB. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: 5-HT₂B Receptor Functional Assay (Calcium Flux)
This protocol measures the agonist activity of 6-APB at the 5-HT₂B receptor by detecting changes in intracellular calcium.
Caption: Workflow for a calcium flux assay to assess the functional activity of 6-APB at the 5-HT₂B receptor.
Materials:
-
Cell Line: HEK293T or CHO-K1 cells stably expressing the human 5-HT₂B receptor.[4][14]
-
Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or similar.
-
Test Compound: 6-APB.
-
Positive Control: Serotonin (5-HT).
-
Buffers and Reagents: Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer, probenecid (B1678239) (optional, to prevent dye leakage).
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition and Measurement: Use a fluorescent plate reader equipped with injectors to add varying concentrations of 6-APB or a control agonist to the wells. Measure the fluorescence intensity kinetically, with readings taken every 1-2 seconds for 1-3 minutes.
-
Data Analysis: Determine the maximum change in fluorescence from baseline for each concentration. Plot the response against the log concentration of 6-APB and fit the data using a non-linear regression model to calculate the EC₅₀ and maximum response (Eₘₐₓ).
By implementing these strategies, troubleshooting guides, and detailed protocols, researchers can more effectively navigate the challenges of working with 6-APB in cellular assays and generate more reliable and reproducible data.
References
- 1. revvity.com [revvity.com]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining AP-6 Dosage for Optimal TMEM175 Inhibition
Welcome to the technical support center for the use of AP-6, a selective inhibitor of the lysosomal ion channel TMEM175. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TMEM175?
This compound is a selective inhibitor of the transmembrane protein 175 (TMEM175), a crucial ion channel for lysosomal function. Structurally, this compound acts as a pore blocker . Cryo-electron microscopy has revealed that this compound binds within the ion permeation pathway of the TMEM175 channel, physically occluding the passage of ions such as potassium (K⁺) and protons (H⁺).[1] This inhibition of ion flux leads to alterations in lysosomal membrane potential and pH, ultimately impacting lysosomal degradative capacity.
Q2: What are the known effects of TMEM175 inhibition by this compound on cellular function?
Acute inhibition of TMEM175 by this compound has been shown to increase the catabolism of macromolecules within the lysosome. This enhancement of degradative processes can accelerate cellular clearance pathways like macropinocytosis.[1] This makes this compound a valuable tool for studying lysosomal biology and its role in diseases such as Parkinson's disease.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A definitive starting concentration can vary significantly depending on the cell type and the specific biological question. However, based on published data, a concentration range of 10 µM to 50 µM is a reasonable starting point for initial dose-response experiments. One study noted that a 48-hour treatment with 20 µM this compound did not significantly affect the proliferation of mouse embryonic fibroblasts (MEFs). For direct inhibition of ion flux, higher concentrations approaching the IC₅₀ values may be necessary.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. A stock solution can be prepared in a solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable.[2] To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: this compound Inhibition and Dosage
The following tables summarize the quantitative data available for this compound to aid in experimental design.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Ion Flux | IC₅₀ Value (µM) | Cell Line | Assay Conditions |
| Potassium (K⁺) | ~141 | HEK293T | Whole-cell patch clamp at neutral pH. |
| Proton (H⁺) | ~170 | HEK293T | Whole-cell patch clamp at pH 4.5. |
Note: These values represent the concentration of this compound required to inhibit 50% of the ion flux and should be used as a guide for dose-response studies.
Table 2: Example Experimental Concentrations of this compound
| Concentration (µM) | Cell Line | Duration | Observed Effect |
| 20 | MEFs | 48 hours | No significant effect on cell proliferation. |
| Up to 200 | HEK293T | Acute | Dose-dependent inhibition of K⁺ and H⁺ flux. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess TMEM175 inhibition by this compound.
Protocol 1: Whole-Cell Patch Clamp for TMEM175 Ion Flux
This protocol is adapted from standard electrophysiological techniques used to measure ion channel activity.
Objective: To measure the effect of this compound on TMEM175-mediated potassium or proton currents.
Materials:
-
HEK293T cells expressing TMEM175
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal solutions (see below)
-
This compound stock solution (in DMSO)
Solutions:
-
For K⁺ currents (neutral pH):
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH).
-
-
For H⁺ currents (acidic pH):
-
External solution (in mM): 150 NMDG, 1 CaCl₂, 1 MgCl₂, 10 MES (pH 4.5 with HCl).
-
Internal (pipette) solution (in mM): 150 NMDG, 2 MgCl₂, 10 MES (pH 4.5 with HCl).
-
Procedure:
-
Culture HEK293T cells expressing TMEM175 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline TMEM175 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -100 mV to +100 mV).
-
Perfuse the recording chamber with an external solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound after the signal has stabilized.
-
To determine the dose-response curve, repeat steps 7 and 8 with a range of this compound concentrations.
-
Analyze the data by measuring the current amplitude at a specific voltage and normalize to the baseline current.
Protocol 2: DQ-BSA De-quenching Assay for Macropinocytosis
This assay measures the rate of uptake and degradation of DQ-Red BSA, a substrate that fluoresces upon proteolytic cleavage in the lysosome.
Objective: To assess the effect of this compound on lysosomal degradation and macropinocytosis.
Materials:
-
Cell line of interest (e.g., MEFs)
-
DQ-Red BSA
-
This compound stock solution (in DMSO)
-
Live-cell imaging system or plate reader with fluorescence capabilities
Procedure:
-
Seed cells in a glass-bottom dish or a 96-well plate suitable for imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
Replace the culture medium with a serum-free medium containing DQ-Red BSA (e.g., 10 µg/mL).
-
Add this compound at the desired final concentrations to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells at 37°C.
-
Measure the increase in fluorescence over time using a live-cell imaging system or a plate reader (Excitation/Emission ~590/620 nm for DQ-Red BSA).
-
For endpoint assays, measure fluorescence at a specific time point (e.g., 1-4 hours).
-
Quantify the fluorescence intensity per cell or per well and normalize to the vehicle control.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or cell death.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range (e.g., 1-20 µM). |
| Cell line is particularly sensitive. | Consider using a more resistant cell line if appropriate for your experimental question. |
| Prolonged incubation time. | Reduce the duration of this compound exposure. Acute treatment (e.g., 1-6 hours) may be sufficient to observe effects on lysosomal function. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO alone. |
Issue 2: No observable effect of this compound on TMEM175 activity or downstream pathways.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to the IC₅₀ values in Table 1 as a starting point for ion flux inhibition. |
| Incorrect experimental readout. | Ensure your assay is sensitive enough to detect changes in TMEM175 activity. For example, measuring lysosomal pH changes might be confounded by off-target effects. |
| Cell line expresses low levels of TMEM175. | Confirm TMEM175 expression in your cell line using techniques like qPCR or Western blotting. |
| This compound degradation. | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions in media for each experiment. |
| Cell culture conditions. | Factors such as cell passage number and confluency can influence experimental outcomes. Maintain consistent cell culture practices.[3][4] |
Issue 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Incomplete solubilization of this compound. | Ensure the this compound stock solution is fully dissolved before diluting into the culture medium. Briefly vortexing the stock solution before use is recommended. |
| Variability in cell health and density. | Standardize cell seeding density and use cells within a consistent passage number range. |
| Off-target effects. | Be aware that this compound can alter lysosomal pH and cathepsin activity independently of TMEM175. Consider using TMEM175 knockout cells as a negative control to distinguish on-target from off-target effects. |
Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: Mechanism of action and cellular effects of this compound.
Caption: Logical flowchart for troubleshooting this compound experiments.
References
- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-APB Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting the degradation of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) in stored samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 6-APB degradation in stored samples?
A1: The stability of 6-APB can be influenced by several factors, including temperature, light, humidity, and the pH of the storage solvent. As a benzofuran (B130515) derivative, 6-APB is susceptible to oxidation and hydrolysis. Exposure to light can catalyze oxidative processes, while moisture can facilitate hydrolytic degradation of the benzofuran ring. Long-term storage at room temperature may also lead to gradual degradation.
Q2: What are the recommended storage conditions for 6-APB?
A2: For long-term stability, 6-APB hydrochloride is recommended to be stored at -20°C, where it can remain stable for at least five years.[1] For shorter-term storage, keeping the compound in a cool, dark, and dry place is advisable.[2] It is crucial to use airtight containers to minimize exposure to humidity and atmospheric oxygen. Some anecdotal evidence suggests that freezing might introduce moisture, so ensuring the sample is completely dry before freezing is critical.[3]
Q3: How can I tell if my 6-APB sample has degraded?
A3: Visual inspection may reveal changes in color or consistency of the powder. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent 6-APB from its degradation products, allowing for quantification of the remaining active compound.
Q4: What are the known degradation products of 6-APB?
A4: While specific studies on the degradation of 6-APB in stored samples are limited, its metabolic pathways in rats can provide insights into potential degradation products. The metabolism involves hydroxylation of the furan (B31954) ring, followed by ring cleavage, and subsequent oxidation or reduction.[4][5][6] This suggests that in stored samples, particularly if exposed to oxidative conditions, similar degradation products like hydroxylated 6-APB and cleaved-ring derivatives could form.
Q5: Does the salt form of 6-APB (e.g., hydrochloride vs. succinate) affect its stability?
A5: Yes, the salt form can impact stability. Hydrochloride salts of amines are generally more stable and less hygroscopic than other salt forms, such as succinate.[7] The purity of the sample can also be a factor, as impurities from the synthesis process might catalyze degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in experimental results. | Degradation of 6-APB stock solution. | Prepare fresh stock solutions for each experiment. If using older solutions, verify the concentration and purity using HPLC or a similar analytical method before use. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Compare the chromatogram of the stored sample with a freshly prepared standard. Use mass spectrometry to identify the structure of the unknown peaks, which may correspond to degradation products. |
| Inconsistent analytical quantification results. | Instability of 6-APB in the analytical solvent or during sample preparation. | Evaluate the stability of 6-APB in the chosen solvent under the analytical conditions. Ensure sample preparation is conducted swiftly and at a controlled temperature. |
| Physical changes in the stored powder (e.g., clumping, discoloration). | Absorption of moisture and subsequent degradation. | Store 6-APB in a desiccator or with a desiccant. If clumping occurs, it may be necessary to re-purify the sample or acquire a new batch. |
Experimental Protocols
Protocol 1: Stability Testing of 6-APB in Solution
This protocol outlines a method to assess the stability of 6-APB in a specific solvent under defined storage conditions.
1. Materials:
- 6-APB reference standard
- High-purity solvent (e.g., methanol, acetonitrile (B52724), or a buffered solution)
- HPLC system with a UV detector or a mass spectrometer
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Storage vials (amber glass to protect from light)
2. Procedure:
- Prepare a stock solution of 6-APB in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber glass vials.
- Analyze an initial sample (T=0) using a validated HPLC method to determine the initial concentration and purity.
- Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, and an accelerated condition of 40°C).
- At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
- Allow the vial to reach room temperature before analysis.
- Analyze the sample using the same HPLC method as for the T=0 sample.
- Compare the peak area of 6-APB and any new peaks (degradation products) to the T=0 sample.
3. Data Analysis:
- Calculate the percentage of 6-APB remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining 6-APB against time for each storage condition.
- Determine the rate of degradation under each condition.
Protocol 2: Quantification of 6-APB using HPLC-UV
This protocol provides a general method for the quantification of 6-APB.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- UV Detection: 246 nm and 285 nm[1][9]
- Column Temperature: 30°C
2. Sample Preparation:
- Accurately weigh and dissolve the 6-APB sample in the mobile phase or a compatible solvent to a known concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Calibration:
- Prepare a series of calibration standards from a stock solution of the 6-APB reference standard.
- Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
- Use the calibration curve to determine the concentration of 6-APB in the unknown samples.
Visualizations
Caption: A simplified proposed degradation pathway for 6-APB.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-APB - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Why it’s difficult to test 6-APB and find the right dose. – Reagent Tests UK [reagent-tests.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. swgdrug.org [swgdrug.org]
overcoming cell viability issues with AP-6 treatment
Welcome to the technical support center for AP-6 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common cell viability challenges encountered during experiments with the apoptosis-inducing agent, this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational compound designed to induce apoptosis (programmed cell death) in cancer cells. Its primary mechanism involves the activation of the extrinsic apoptosis pathway, leading to the activation of caspase-6, a key executioner caspase.[1][2] This process ultimately results in the cleavage of cellular proteins and DNA fragmentation, characteristic of apoptotic cell death.
Q2: Why am I observing inconsistent IC50 values for this compound across experiments?
A2: Inconsistent IC50 values can stem from several factors, including variations in cell culture conditions, inconsistent drug preparation, and issues with the cell viability assay itself. It is crucial to standardize cell seeding density, passage number, and media composition. Additionally, always prepare fresh stock solutions of this compound for each experiment to avoid degradation.
Q3: My target cells are showing resistance to this compound treatment. What are the possible reasons?
A3: Resistance to apoptosis-inducing agents can be complex. Potential mechanisms include the upregulation of anti-apoptotic proteins from the Inhibitor of Apoptosis Protein (IAP) family or the Bcl-2 family.[2] Dysregulation of the p53 tumor suppressor protein can also contribute to resistance. It is also possible that prolonged treatment has led to the selection of a resistant cell population.
Q4: Can this compound treatment be combined with other therapies?
A4: Yes, combination therapies are a promising avenue for overcoming resistance and enhancing efficacy. For instance, combining this compound with IAP antagonists or agents that target other survival pathways could lead to synergistic effects.[2] However, extensive validation is required for any new combination.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability Post-Treatment
This common issue can be frustrating and may point to problems with the compound, the cells, or the experimental setup.
Possible Causes & Solutions
| Cause | Recommended Action |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Cellular Resistance | Perform a western blot to check for the expression levels of anti-apoptotic proteins like XIAP and cIAP1. Consider co-treatment with an IAP antagonist. |
| Suboptimal Drug Concentration | Perform a comprehensive dose-response analysis to ensure the concentration range is appropriate for your specific cell line. |
| Incorrect Cell Seeding Density | Optimize the cell seeding density. High cell density can sometimes lead to reduced drug efficacy due to contact inhibition or altered metabolism. |
Issue 2: High Variability in Replicates of Cell Viability Assays
High variability can obscure the true effect of this compound and make data interpretation difficult.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Pipetting | Ensure proper mixing of cell suspensions and reagents. Use calibrated pipettes and be consistent with your technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Assay Incubation Time | Optimize and strictly adhere to the incubation times for your chosen viability assay (e.g., MTT, MTS). |
| Cell Clumping | Ensure a single-cell suspension before seeding. Clumps can lead to uneven cell distribution and variable results. |
Experimental Protocols
Protocol 1: Standard Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability after this compound treatment using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Caspase-6 Activation
This protocol is for detecting the active (cleaved) form of caspase-6, a key indicator of this compound-induced apoptosis.
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced extrinsic apoptosis pathway.
Experimental Workflow for Troubleshooting Low Efficacy
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Transcription Factor AP-2α Is Preferentially Cleaved by Caspase 6 and Degraded by Proteasome during Tumor Necrosis Factor Alpha-Induced Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BV6, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuropharmacological Profile of 6-APB: A Comparative Analysis of its Interaction with Monoamine Transporters
A comprehensive guide for researchers and drug development professionals on the effects of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) on dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters, with a comparative analysis against classic psychostimulants.
6-(2-aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogen that has garnered significant interest within the scientific community for its distinct psychoactive effects, often compared to those of MDMA. Understanding its mechanism of action is crucial for predicting its pharmacological and toxicological profile. This guide provides a detailed examination of 6-APB's effects on the monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—and offers a comparative analysis with well-characterized psychostimulants: MDMA, cocaine, and amphetamine.
Quantitative Comparison of Monoamine Transporter Interactions
The following tables summarize the in vitro data on the binding affinity (Ki) and monoamine release potency (EC50) of 6-APB and the selected comparator compounds. These values are essential for understanding the relative potency and selectivity of these substances at the monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 6-APB | 150[1] | 117[1] | 2698[1] |
| MDMA | ~1654 | ~640 | ~1120 |
| Cocaine | 230 - 490 | 480 | 740 |
| Amphetamine | ~600 | 70 - 100 | 20,000 - 40,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Monoamine Release Potencies (EC50, nM)
| Compound | Dopamine Release (DAT) | Norepinephrine Release (NET) | Serotonin Release (SERT) |
| 6-APB | 10[1] | 14[1] | 36[1] |
| MDMA | 3.24 (µM) | 0.64 (µM) | 1.12 (µM) |
| Amphetamine | Potent releaser (specific EC50 varies by study) | Potent releaser (specific EC50 varies by study) | Weak releaser |
Lower EC50 values indicate greater potency in inducing monoamine release.
Mechanism of Action: Reuptake Inhibition and Release
6-APB exhibits a dual mechanism of action at monoamine transporters, acting as both a reuptake inhibitor and a releasing agent.[1] Its binding to DAT, NET, and SERT blocks the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations. Furthermore, 6-APB functions as a substrate for these transporters, leading to transporter-mediated reverse transport, or efflux, of monoamines from the presynaptic neuron into the synapse.
In comparison, MDMA is also a potent monoamine releaser, with a more pronounced effect on serotonin release.[2] Cocaine, on the other hand, primarily acts as a reuptake inhibitor by blocking the transporters without inducing significant release. Amphetamine is a classic monoamine releasing agent, with a preference for the dopamine and norepinephrine systems.
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies designed to assess the interaction of compounds with monoamine transporters.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the transporter of interest.
-
General Protocol:
-
Preparation of Transporter-Expressing Membranes: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Neurotransmitter Release Assays
These assays are used to measure the ability of a compound to induce the release of monoamines from presynaptic nerve terminals or cells expressing the respective transporters.
-
Principle: This functional assay measures the amount of a pre-loaded radiolabeled monoamine that is released from synaptosomes or transporter-expressing cells upon exposure to a test compound.
-
General Protocol using Synaptosomes:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Preloading with Radiolabeled Neurotransmitter: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.
-
Incubation with Test Compound: The pre-loaded synaptosomes are then exposed to varying concentrations of the test compound.
-
Measurement of Release: The amount of radioactivity released into the supernatant is measured at specific time points using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is calculated to determine its potency as a releasing agent.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of a monoamine transporter and the dual action of 6-APB.
Caption: Experimental workflows for monoamine transporter binding and release assays.
References
comparing the psychoactive effects of 6-APB and MDMA
A Comparative Guide to the Psychoactive Effects of 6-APB and MDMA
This guide provides a detailed comparison of the psychoactive properties of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and 3,4-methylenedioxymethamphetamine (MDMA), intended for researchers, scientists, and drug development professionals. The comparison is based on available preclinical and clinical data, focusing on pharmacology, mechanism of action, and reported subjective effects.
Introduction
MDMA (3,4-methylenedioxymethamphetamine) is a well-characterized entactogen of the substituted amphetamine class.[1] It is known for its euphoric, prosocial, and empathogenic effects, which are primarily mediated by its potent interaction with the serotonin (B10506) system.[1][2][3]
6-APB (6-(2-aminopropyl)benzofuran) , sometimes referred to as "Benzofury," is a synthetic entactogen of the phenethylamine, amphetamine, and benzofuran (B130515) families.[4] It is a structural analogue of MDA, where the 3,4-methylenedioxyphenyl ring is replaced by a benzofuran ring.[4][5] Anecdotal reports and preclinical studies suggest that 6-APB produces psychoactive effects similar to MDMA, including stimulant and entactogenic properties.[4][6][7]
Mechanism of Action and Pharmacology
Both 6-APB and MDMA exert their primary effects by acting as monoamine releasing agents and reuptake inhibitors, though with different potencies and selectivities.[6][8] They interact with the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3][6]
Monoamine Transporter Interaction: Studies using rat brain synaptosomes show that 6-APB and its related benzofuran compounds are potent substrate-type releasers at DAT, NET, and SERT, similar to MDMA.[6][8][9] However, the benzofurans, including 6-APB, are reported to be at least three-fold more potent than MDMA at inducing transporter-mediated release.[8][9]
-
6-APB acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI).[4][10]
-
MDMA is also a potent releaser and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[2][3] Its prosocial effects are largely attributed to serotonin release, while its stimulant effects are linked to dopamine and norepinephrine release.[11][12]
Receptor Affinities: A key pharmacological distinction lies in their direct receptor interactions, particularly at serotonin receptor subtypes.
-
6-APB is a potent, high-efficacy agonist of the serotonin 5-HT2B receptor.[4][10] It displays a 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors.[4][10] This potent 5-HT2B agonism is a significant concern for potential cardiotoxicity with long-term use, similar to the withdrawn drug fenfluramine.[5][7][10] 6-APB also binds with high affinity to the α2C-adrenergic receptor.[4][10]
-
MDMA also activates 5-HT2B receptors, which may contribute to the risk of cardiac valvulopathy in long-term, heavy users.[1]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for 6-APB and MDMA, focusing on their potencies for monoamine release and reuptake inhibition, as well as receptor binding affinities.
| Parameter | Target | 6-APB | MDMA | Reference |
| Monoamine Release (EC₅₀, nM) | Serotonin (SERT) | 36 nM | ~162 nM (derived from MDA comparison) | [4][6] |
| Norepinephrine (NET) | 14 nM | ~225 nM (derived from MDA comparison) | [4][6] | |
| Dopamine (DAT) | 10 nM | ~270 nM (derived from MDA comparison) | [4][6] | |
| Reuptake Inhibition (Kᵢ, nM) | Serotonin (SERT) | 2,698 nM | N/A | [4][10] |
| Norepinephrine (NET) | 117 nM | N/A | [4][10] | |
| Dopamine (DAT) | 150 nM | N/A | [4][10] | |
| Receptor Binding (Kᵢ, nM) | 5-HT₂B Receptor | 3.7 nM | N/A | [4] |
| 5-HT₂C Receptor | 270 nM | N/A | [4] | |
| 5-HT₁A Receptor | 1,500 nM | N/A | [4] | |
| α₂C-Adrenergic Receptor | 45 nM | N/A | [4][10] |
Note: Direct comparative EC₅₀ values for MDMA were not available in the initial search. The provided values are estimated based on data showing 6-APB is at least 3 to 8.5 times more potent than MDA/MDMA at evoking transporter-mediated release.[6] Further research is needed for a direct quantitative comparison under identical experimental conditions.
Psychoactive Effects: A Comparative Overview
Subjective Effects: Human user reports suggest that the subjective effects of 6-APB are comparable to those of MDMA, often described as entactogenic, euphoric, and stimulating.[4][7][10][13]
-
Empathy and Sociability: Both substances are reported to induce feelings of empathy, closeness to others, and increased sociability.[1][3][13] Some users describe the empathy from 6-APB as feeling less "forced" and more genuine than that of MDMA.[14]
-
Euphoria and Mood: A strong sense of well-being and happiness is a hallmark effect of both compounds.[1][3][13]
-
Psychedelic Component: 6-APB is often reported to have a more pronounced psychedelic or hallucinatory component compared to MDMA, particularly at higher doses.[4][14] This is consistent with its structural similarity to MDA, which has more psychedelic properties than MDMA.[15]
-
Stimulation: Both drugs produce stimulant effects, such as increased energy and wakefulness.[3][13] Animal studies show that 6-APB produces robust locomotor stimulant effects and fully substitutes for MDMA in drug discrimination tests, suggesting similar subjective effects.[7][16]
Pharmacokinetics and Duration: A significant difference noted in user reports is the duration of action.
-
6-APB: Has a reported duration of 7-10 hours, which is considerably longer than MDMA.[4] The onset is described as more gradual.[15]
-
MDMA: Effects typically last for about 3.5 hours after reaching their peak.[1]
Experimental Protocols
In Vitro Monoamine Release Assay
This experimental method is crucial for determining the potency and efficacy of substances like 6-APB and MDMA at monoamine transporters.
Objective: To measure the ability of a test compound to induce the release of radiolabeled neurotransmitters ([³H]5-HT, [³H]DA, or [³H]NE) from pre-loaded rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) is dissected from male rats. The tissue is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.
-
Radiolabel Loading: Synaptosomes are incubated with a specific radiolabeled monoamine neurotransmitter (e.g., [³H]5-HT) to allow for uptake via the respective transporter.
-
Release Assay: The [³H]-loaded synaptosomes are washed and then exposed to various concentrations of the test compound (e.g., 6-APB or MDMA).
-
Measurement: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting. This reflects the amount of neurotransmitter released from the synaptosomes.
-
Data Analysis: The data are plotted as concentration-response curves. The EC₅₀ value, which is the concentration of the drug that elicits 50% of the maximum release effect, is calculated to determine the compound's potency as a releasing agent.
Visualizations
Signaling Pathways
Caption: Primary mechanism of 6-APB and MDMA via monoamine transporter interaction.
Experimental Workflow
Caption: Workflow for an in vitro monoamine neurotransmitter release assay.
Conclusion
While 6-APB and MDMA share a core mechanism as monoamine releasing agents and produce broadly similar entactogenic and stimulant effects, they exhibit important pharmacological differences. 6-APB appears to be significantly more potent at monoamine transporters and has a longer duration of action.[4][6][8] Its potent and selective agonism at the 5-HT2B receptor is a distinguishing feature that warrants careful consideration, particularly regarding the potential for long-term cardiovascular risks.[4][5][10] The more pronounced psychedelic effects of 6-APB also differentiate it from the typical psychoactive profile of MDMA.[14] These findings underscore the need for further detailed research to fully characterize the therapeutic potential and risk profile of 6-APB relative to MDMA.
References
- 1. MDMA - Wikipedia [en.wikipedia.org]
- 2. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcami.eu [jcami.eu]
- 4. 6-APB - Wikipedia [en.wikipedia.org]
- 5. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Shows How Neurotransmitter Systems Interact to Generate Prosocial Effects & Limit Abuse Potential of MDMA | Brain & Behavior Research Foundation [bbrfoundation.org]
- 13. 6-APB & 5-APB ('Benzofury') | Release [release.org.uk]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of AP-6 and Other TMEM175 Inhibitors for Researchers
An objective guide for scientists and drug development professionals on the performance and experimental validation of transmembrane protein 175 (TMEM175) inhibitors, with a focus on AP-6.
Transmembrane protein 175 (TMEM175) has emerged as a critical lysosomal potassium and proton channel implicated in the pathogenesis of Parkinson's disease.[1] The development of selective inhibitors for TMEM175 is a key area of research for understanding its physiological roles and for potential therapeutic interventions. This guide provides a comparative analysis of this compound, a novel and selective TMEM175 inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of TMEM175 Inhibitors
This compound and 2-phenylpyridin-4-ylamine (2-PPA) are among the first selective inhibitors reported for TMEM175, acting as pore blockers.[2][3] Their discovery marks a significant advancement from less selective compounds like 4-aminopyridine (B3432731) (4-AP), a broad potassium channel blocker that also inhibits TMEM175.[4][5] The following table summarizes the key performance indicators for these inhibitors.
| Inhibitor | Target | IC50 (K+ flux) | IC50 (H+ flux) | Selectivity | Mechanism of Action |
| This compound | TMEM175 | ~141 µM[4] | ~170 µM[2][4] | Selective for TMEM175 | Pore Blocker[2][3] |
| 2-PPA | TMEM175 | ~32 µM[4][6] | ~30 µM[2][4] | ~26-fold for TMEM175 over hKv3.1[4][7] | Pore Blocker[2][3] |
| 4-AP | Broad K+ Channels | ~21-35 µM (TMEM175)[4][5] | Not widely reported | Non-selective | Pore Blocker[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize TMEM175 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of compounds on TMEM175 channel activity.
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with a plasmid expressing human TMEM175 using a suitable transfection reagent.[8]
-
Recordings are typically performed 24-48 hours post-transfection.[8]
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and digitizer.[8]
-
The extracellular (bath) solution typically contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[9]
-
The intracellular (pipette) solution typically contains (in mM): 150 Cs+ (to isolate TMEM175 currents), with the pH adjusted to 7.2.[9]
-
A voltage-ramp protocol is applied from -100 mV to +100 mV from a holding potential of -80 mV to elicit TMEM175 currents.[9]
-
Increasing concentrations of the test inhibitor (e.g., this compound, 2-PPA) are applied to the bath solution.[10]
-
The current amplitude at a specific voltage (e.g., +80 mV) is measured and used to determine the concentration-response curve and calculate the IC50 value.[10]
Lysosomal pH Measurement Using LysoSensor™ Yellow/Blue
This assay assesses the functional impact of TMEM175 inhibition on lysosomal pH.
Cell Preparation and Staining:
-
Cells (e.g., HeLa or SH-SY5Y) are cultured on coverslips.
-
Cells are incubated with 1 µM LysoSensor™ Yellow/Blue DND-160 for 5-15 minutes at 37°C.[11][12]
-
After incubation, cells are washed with PBS.[13]
Fluorescence Microscopy and Ratiometric Analysis:
-
Fluorescence images are acquired using a confocal microscope.
-
Excite the cells at ~360 nm and collect emissions at ~440 nm (blue) and ~540 nm (yellow).[11]
-
The ratio of the yellow to blue fluorescence intensity is calculated.
-
A standard curve is generated by exposing stained cells to buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal and external pH.[14]
-
The lysosomal pH of inhibitor-treated cells is determined by comparing their fluorescence ratio to the standard curve.
Fluorescence-Based Liposome Flux Assay
This in vitro assay directly measures the effect of inhibitors on TMEM175-mediated ion flux.
Proteoliposome Preparation:
-
Purified TMEM175 protein is reconstituted into lipid vesicles (liposomes) containing a high concentration of KCl (e.g., 300 mM).[5]
Flux Measurement:
-
The proteoliposomes are diluted into a solution containing NaCl (e.g., 300 mM) and a pH-sensitive fluorescent dye (e.g., ACMA).[5]
-
The proton ionophore CCCP is added to initiate K+ efflux, which is coupled to H+ influx, leading to quenching of the ACMA fluorescence.[5]
-
The rate of fluorescence quenching is monitored using a fluorometer.
-
The assay is performed in the presence of various concentrations of the inhibitor to determine its effect on the rate of ion flux and to calculate the IC50.[15]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways involving TMEM175 and the experimental workflows can aid in understanding the broader context and the practical steps of the research.
References
- 1. [PDF] Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-PPA | TMEM175 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. researchgate.net [researchgate.net]
efficacy of 6-APB versus other benzofuran derivatives
An Objective Comparison of the Efficacy of 6-APB and Other Benzofuran (B130515) Derivatives
This guide provides a comparative analysis of the efficacy of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and other selected benzofuran derivatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological profiles of these compounds.
Overview of Benzofuran Derivatives
Benzofuran derivatives are a class of psychoactive compounds that share a core benzofuran structure.[1][2] They are structurally related to phenethylamines and amphetamines, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[3] Compounds like 6-APB, 5-APB, 5-MAPB, and 6-MAPB have been investigated for their potent interactions with monoamine systems in the brain.[3][4][5][6]
Comparative Efficacy at Monoamine Transporters
The primary mechanism of action for 6-APB and related benzofurans is the induction of monoamine release by interacting with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[3][7] Studies on rat brain synaptosomes have shown that these benzofuran derivatives are potent substrate-type releasers at all three transporters, often exhibiting greater potency than MDA and MDMA.[3][7]
6-APB, in particular, has been shown to be a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[7] In vivo microdialysis studies in rats have confirmed that 6-APB and 5-APB produce robust increases in extracellular dopamine and serotonin levels, with the benzofurans being more potent than MDA.[3]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal effective concentrations (EC50) for monoamine release from rat brain synaptosomes for 6-APB and other relevant compounds. Lower EC50 values indicate greater potency.
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |
| 6-APB | 10 | 14 | 36 | [3] |
| 5-APB | 31 | Data not available | Data not available | [3] |
| 6-MAPB | Data not available | Data not available | Data not available | |
| 5-MAPB | 252 | 2700 | 76 | [4] |
| MDA | 106 | Data not available | Data not available | [3] |
| MDMA | Data not available | Data not available | Data not available |
Note: Data for all compounds were not available from a single source, and experimental conditions may vary between studies.
Receptor Binding Affinities
In addition to their action at monoamine transporters, benzofuran derivatives also exhibit affinity for various serotonin receptors. 6-APB is a potent agonist at the 5-HT2B receptor.[8] The table below presents the inhibitor constant (Ki) values for 6-APB at several receptor sites. Lower Ki values indicate higher binding affinity.
| Receptor | 6-APB Ki (nM) |
| 5-HT2B | 3.7 |
| α2C-Adrenergic | 45 |
| 5-HT2C | 270 |
| 5-HT1A | 1500 |
| 5-HT2A | >10,000 |
Experimental Protocols
In Vitro Monoamine Transporter Release Assay (Rat Brain Synaptosomes)
This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation: Whole brains are rapidly removed from decapitated male Sprague-Dawley rats and the striatum is dissected on ice. The tissue is homogenized in ice-cold 0.32 M sucrose (B13894) solution. The homogenate is then centrifuged, and the resulting pellet is resuspended to create the synaptosomal preparation.
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the nerve terminals.
-
Initiation of Release: The loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., 6-APB).
-
Measurement of Release: After a short incubation period, the reaction is terminated, and the amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum release (EC50) is calculated to determine its potency as a releasing agent.
In Vivo Microdialysis (Rats)
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[9][10][11]
-
Surgical Implantation: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region, such as the nucleus accumbens or striatum.[8][11] The cannula is secured to the skull.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]
-
Sample Collection: The aCSF exchanges with the extracellular fluid in the brain tissue across a semipermeable membrane at the tip of the probe. The resulting fluid (dialysate), containing neurotransmitters from the extracellular space, is collected at regular intervals.[9]
-
Neurochemical Analysis: The concentration of monoamines (dopamine, serotonin) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]
-
Data Analysis: Changes in extracellular neurotransmitter concentrations from baseline following the administration of a test compound are measured to determine its in vivo efficacy as a monoamine releaser.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Interaction of 6-APB with monoamine transporters.
Caption: Workflow for in vitro and in vivo efficacy testing.
References
- 1. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. 5-MAPB - Wikipedia [en.wikipedia.org]
- 6. 6-MAPB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of the Neurotoxicity of 6-APB and MDA for the Research Community
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic profiles of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and 3,4-methylenedioxyamphetamine (MDA). While both substances are recognized for their potent monoamine-releasing effects, their neurotoxic potential, particularly concerning serotonergic neurons, warrants careful consideration in a research and drug development context. This document synthesizes available experimental data to facilitate an informed understanding of their comparative risks.
Executive Summary
Extensive research has established 3,4-methylenedioxyamphetamine (MDA) as a potent serotonergic neurotoxin, causing lasting damage to serotonin (B10506) (5-HT) axon terminals in the brain.[1][2] In contrast, 6-(2-aminopropyl)benzofuran (6-APB) was designed with the intention of being a less neurotoxic alternative to MDA.[3] This was based on the hypothesis that by altering the molecular structure to a benzofuran (B130515) ring, the formation of neurotoxic metabolites, such as alpha-methyldopamine, would be circumvented.[3]
Direct comparative studies on the neurotoxicity of 6-APB and MDA are limited. However, a key study by Brandt et al. (2020) provides a direct comparison of their effects on monoamine release in rat brain synaptosomes and in vivo.[4] This guide will present this quantitative data alongside the established neurotoxicity profile of MDA, while also discussing the theoretical basis for the potentially lower neurotoxicity of 6-APB.
Comparative Data on Monoamine Release
The primary mechanism of action for both 6-APB and MDA involves the release of monoamine neurotransmitters, including serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). The potency of these compounds in inducing this release is a critical factor in their psychoactive and potentially neurotoxic effects. The following table summarizes the in vitro potencies (EC₅₀ values) of 6-APB and MDA for inducing monoamine release from rat brain synaptosomes, as determined by Brandt et al. (2020).[4]
| Compound | Dopamine (DAT) Release EC₅₀ (nM) | Norepinephrine (NET) Release EC₅₀ (nM) | Serotonin (SERT) Release EC₅₀ (nM) |
| 6-APB | 10 | 14 | 36 |
| MDA | 106 | 46 | 161 |
Data sourced from Brandt et al. (2020).[4]
These data indicate that 6-APB is significantly more potent than MDA at inducing the release of all three monoamines in vitro .[4] This higher potency in monoamine release does not directly translate to neurotoxicity but is a crucial pharmacological parameter for understanding their overall effects.
Neurotoxicity Profile of MDA
The neurotoxic effects of MDA, particularly on the serotonergic system, are well-documented. Repeated administration of high doses of MDA has been shown to cause long-lasting depletion of 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), as well as a reduction in the density of 5-HT uptake sites in various brain regions of rats.[1][2]
Key findings on MDA neurotoxicity include:
-
Selective Serotonergic Axon Terminal Damage: Immunocytochemical studies have demonstrated that MDA administration leads to a profound loss of 5-HT axons in the forebrain, while catecholamine axons are spared.[1][2]
-
Structural Damage: Visualization of 5-HT axons after MDA exposure reveals swelling and fragmentation, providing anatomical evidence of neurodegeneration.[2]
-
Metabolite-Mediated Toxicity: It is hypothesized that the neurotoxicity of MDA is not caused by the parent drug itself but rather by its metabolites.[5] Direct injection of MDA into the brain does not replicate the neurotoxic effects seen after peripheral administration.[5]
Neurotoxicity Profile of 6-APB: A Theoretical and Indirect Assessment
Direct experimental evidence for the neurotoxicity of 6-APB is currently lacking in the scientific literature. The primary argument for its potentially lower neurotoxicity stems from its chemical structure. 6-APB is a benzofuran derivative of MDA, a modification intended to prevent the metabolic formation of potentially neurotoxic catecholic derivatives, such as alpha-methyldopamine.[3]
While direct neurotoxicity studies are absent, some in vitro cytotoxicity data is available. A study on the hepatotoxicity of 6-APB and its isomer 5-APB in human hepatoma HepG2 cells reported an EC₅₀ value of 8.18 mM for 6-APB, indicating its potential for cytotoxicity at high concentrations in liver cells.[6] However, this does not directly inform on its neurotoxic potential.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the proposed metabolic pathway leading to MDA-induced neurotoxicity and the experimental workflow for assessing monoamine release.
Caption: Proposed metabolic pathway of MDA-induced serotonergic neurotoxicity.
Caption: Experimental workflow for assessing monoamine release in vitro and in vivo.
Detailed Experimental Protocols
In Vitro Monoamine Transporter Release Assay in Rat Brain Synaptosomes
This protocol is adapted from Brandt et al. (2020).[4]
-
Synaptosome Preparation: Crude synaptosomes are prepared from male Sprague-Dawley rat brains. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Radiolabeling: Synaptosomes are preloaded with either [³H]5-HT to assess serotonin transporter (SERT) activity or [³H]MPP⁺ (a substrate for dopamine and norepinephrine transporters, DAT and NET).
-
Drug Incubation: The radiolabeled synaptosomes are then incubated with various concentrations of 6-APB or MDA.
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC₅₀ value, which is the concentration of the drug that produces 50% of the maximal release of the radiolabeled monoamine.
In Vivo Microdialysis in Conscious Rats
This protocol is also adapted from Brandt et al. (2020).[4]
-
Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens.
-
Recovery: The animals are allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Baseline dialysate samples are collected to establish basal levels of extracellular monoamines.
-
Drug Administration: 6-APB or MDA is administered intravenously.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals after drug administration and analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine and serotonin.
Conclusion and Future Directions
The available evidence strongly supports the classification of MDA as a serotonergic neurotoxin. In contrast, while 6-APB was designed to be a safer alternative, there is a significant lack of direct experimental data to confirm or refute its neurotoxic potential. The finding that 6-APB is a more potent monoamine releaser than MDA highlights the need for caution and further investigation.
Future research should prioritize direct comparative studies on the neurotoxicity of 6-APB and MDA using neuronal cell cultures and animal models. Such studies should assess key markers of neurotoxicity, including neuronal cell death, oxidative stress, and long-term changes in serotonergic markers. This will be crucial for accurately characterizing the risk profile of 6-APB and for the development of safer therapeutic agents with similar mechanisms of action. Researchers are advised to exercise caution and conduct thorough risk assessments when working with these compounds.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and neurohistological alterations in the rat and monkey produced by orally administered methylenedioxymethamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of AP-6 for the TMEM175 Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AP-6, a selective inhibitor of the lysosomal cation channel TMEM175, with other known modulators. The data presented herein is intended to assist researchers in validating the specificity of this compound for their experimental needs.
Transmembrane protein 175 (TMEM175) is a crucial ion channel for maintaining lysosomal and cellular homeostasis.[1] Its dysfunction has been linked to neurodegenerative diseases, particularly Parkinson's disease, making it a significant therapeutic target.[1][2][3] The development of selective pharmacological tools is essential for dissecting its physiological roles and for therapeutic development.[4][5] this compound has emerged as a valuable tool compound for these purposes.[5]
Comparative Analysis of TMEM175 Modulators
The following table summarizes the key characteristics of this compound in comparison to other commonly used TMEM175 modulators. This data highlights the selectivity profile of this compound.
| Compound | Type | Mechanism of Action | IC50 / EC50 | Selectivity Notes | Reference |
| This compound | Inhibitor | Pore blocker, binds to the luminal side of the pore | ~141 µM (K+ flux), ~170 µM (H+ flux) | Selective for TMEM175.[6] | [5][6] |
| 2-phenylpyridin-4-ylamine (2-PPA) | Inhibitor | Pore blocker, binds to the cytosolic side of the pore | ~32 µM (K+ flux), ~30 µM (H+ flux) | ~26-fold selective for TMEM175 over hKv3.1.[6] | [5][6] |
| 4-aminopyridine (4-AP) | Inhibitor | Non-selective pore blocker | ~21 µM for TMEM175, ~96 µM for hKv3.1 | Non-selective; inhibits other K+ channels.[6][7][8] | [6][7][8][9] |
| DCPIB | Activator | Enhances TMEM175 activity | EC50 ~16.5-23.5 µM | Also a known inhibitor of volume-regulated anion channels (VRAC) and modulator of other K+ channels.[10][11] | [3][10][11][12] |
| Zinc (Zn2+) | Inhibitor | Blocks the channel pore | IC50 ~38 µM for human TMEM175 | More potent on human TMEM175 compared to bacterial homologs.[8][9] | [8][9] |
Experimental Protocols for Specificity Validation
Detailed methodologies are crucial for reproducing and validating the specificity of this compound. Below are protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effect of this compound on TMEM175 channel activity.
Objective: To measure the inhibition of TMEM175-mediated currents by this compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a plasmid encoding human TMEM175 using a suitable transfection reagent.[7][13]
-
Electrophysiological Recordings: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed.[7]
-
Pipette Solution (Intracellular): Contains (in mM): 150 K-gluconate, 5 KCl, 5 EGTA, 10 HEPES, pH 7.2.
-
Bath Solution (Extracellular): Contains (in mM): 150 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
-
Voltage Protocol: A voltage ramp protocol from -80 mV to +80 mV over 500 ms (B15284909) is applied from a holding potential of 0 mV every 10 seconds to elicit TMEM175 currents.[14]
-
Compound Application: A baseline current is established, followed by the perfusion of increasing concentrations of this compound to determine the dose-dependent inhibition.
-
Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured and normalized to the baseline current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.[6]
Solid-Supported Membrane (SSM) Electrophysiology
This method allows for the measurement of ion flux through TMEM175 in its native lysosomal environment.
Objective: To confirm the inhibitory effect of this compound on TMEM175 in isolated lysosomes.
Methodology:
-
Lysosome Isolation: Lysosomes are purified from HEK293 cells overexpressing TMEM175.[4][15]
-
SSM Sensor Preparation: The isolated lysosomes are adsorbed onto gold-coated SSM sensors.[4][14]
-
Ion Flux Measurement:
-
A non-activating solution (e.g., 50 mM NaCl) is applied to establish a baseline.
-
A solution exchange to an activating solution (e.g., 50 mM KCl) is performed to induce a K+ flux through TMEM175, which is measured as a transient current.[15]
-
-
Inhibitor Assay: The K+ flux measurement is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect.
-
Data Analysis: The peak current amplitude is measured, and the percent inhibition is calculated relative to the control (no inhibitor).
Cellular Assay for Lysosomal Function
This assay assesses the downstream cellular consequences of TMEM175 inhibition by this compound.
Objective: To measure the effect of this compound on lysosomal catabolic activity.
Methodology:
-
Cell Culture: Mouse Embryonic Fibroblasts (MEFs) are cultured in appropriate media. To confirm specificity, TMEM175-deficient MEFs generated using CRISPR/Cas9 can be used as a negative control.[6]
-
DQ-BSA Dequenching Assay:
-
Cells are treated with either vehicle or this compound (e.g., 20 µM) for a specified period (e.g., 48 hours).[6]
-
DQ-BSA (a self-quenched fluorescent substrate for proteases) is added to the culture medium.
-
As DQ-BSA is taken up by macropinocytosis and degraded in lysosomes, the fluorescence dequenches, leading to an increase in fluorescence intensity.
-
-
Data Acquisition and Analysis: The fluorescence intensity is measured using a fluorescence microscope or plate reader. An increase in fluorescence indicates enhanced lysosomal catabolism. The results in wild-type and TMEM175-deficient cells are compared to confirm that the effect of this compound is on-target.[6]
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflows and the mechanism of TMEM175 inhibition.
Caption: Experimental workflow for validating this compound specificity.
Caption: Mechanism of TMEM175 pore blockage by this compound and 2-PPA.
References
- 1. What are TMEM175 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. sophion.com [sophion.com]
- 4. nanion.de [nanion.de]
- 5. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 | eLife [elifesciences.org]
- 8. Structural basis for ion selectivity in TMEM175 K+ channels | eLife [elifesciences.org]
- 9. Structural basis for ion selectivity in TMEM175 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pub.h-brs.de [pub.h-brs.de]
- 12. sophion.com [sophion.com]
- 13. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 15. A Comparative Study on the Lysosomal Cation Channel TMEM175 Using Automated Whole-Cell Patch-Clamp, Lysosomal Patch-Clamp, and Solid Supported Membrane-Based Electrophysiology: Functional Characterization and High-Throughput Screening Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of 6-APB and 5-APB for Scientific Professionals
An In-Depth Examination of Two Benzofuran (B130515) Enactogens
This guide provides a detailed side-by-side comparison of the pharmacology of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), two structurally isomeric enactogenic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their interactions with key neurological targets, supported by quantitative data and detailed experimental methodologies.
Abstract
6-APB and 5-APB are psychoactive substances of the benzofuran class, structurally related to amphetamine and phenethylamine. While both compounds are known for their enactogenic effects, their pharmacological profiles exhibit notable differences in terms of receptor affinity and functional potency. This guide synthesizes available in vitro data to facilitate a direct comparison, highlighting their interactions with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, as well as their activity at various serotonin receptor subtypes. A significant aspect of their pharmacology is their potent agonism at the 5-HT2B receptor, a characteristic linked to potential cardiotoxicity with long-term use.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative pharmacological data for 6-APB and 5-APB, focusing on their binding affinities (Ki) and functional potencies (IC50 or EC50) at key molecular targets.
| Target | Parameter | 6-APB Value (nM) | 5-APB Value (nM) |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | Ki | 2698[1] | - |
| pKi | - | 6.26[2] | |
| IC50 (inhibition) | 930[1] | - | |
| EC50 (release) | 36[1] | 19[3] | |
| Dopamine Transporter (DAT) | Ki | 150[1] | - |
| pKi | - | 7.07[2] | |
| IC50 (inhibition) | 3300[1] | - | |
| EC50 (release) | 10[1] | 31[3] | |
| Norepinephrine Transporter (NET) | Ki | 117[1] | - |
| IC50 (inhibition) | 190[1] | - | |
| EC50 (release) | 14[1] | 21[3] | |
| Serotonin Receptors | |||
| 5-HT2A | Ki | - | - |
| EC50 | 5900 (Partial Agonist, Emax = 43%)[1] | 6300 (Partial Agonist, Emax = 54%)[3] | |
| 5-HT2B | Ki | 3.7[1][4] | - |
| pKi | - | 7.85[2] | |
| EC50 | 140 (Partial/Full Agonist, Emax = 70%)[1] | 280 (Partial Agonist, Emax = 61-92%)[3] | |
| pEC50 | - | 7.82[2] | |
| 5-HT2C | Ki | 270[1] | 880[3] |
| pKi | - | 6.28[2] | |
| 5-HT1A | Ki | 1500[1] | 3300[3] |
| Adrenergic Receptors | |||
| α2C-adrenergic | Ki | 45[1] | - |
| pKi | - | 6.31[2] | |
| α2B-adrenergic | pKi | - | 6.16[2] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound (in this case, 6-APB or 5-APB) for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of 6-APB and 5-APB for various G protein-coupled receptors (GPCRs) and monoamine transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target human receptor (e.g., CHO-K1 or HEK 293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]-LSD for 5-HT2B receptors).
-
Test compounds (6-APB, 5-APB) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with the radioligand at a concentration near its dissociation constant (Kd) and a range of concentrations of the test compound.
-
Incubation: The plates are incubated, typically for 60 minutes at 37°C, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake/Release Assays
These functional assays measure the ability of a compound to either inhibit the reuptake of monoamines or to induce their release from neuronal preparations.
Objective: To determine the potency (IC50 or EC50) of 6-APB and 5-APB to inhibit monoamine reuptake or induce monoamine release.
Materials:
-
Rat brain synaptosomes or HEK 293 cells stably expressing the human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporter.
-
Radiolabeled monoamines (e.g., [3H]-serotonin, [3H]-dopamine, [3H]-norepinephrine).
-
Test compounds (6-APB, 5-APB) at various concentrations.
-
Krebs-HEPES buffer.
-
Scintillation fluid and counter.
Procedure (Uptake Inhibition):
-
Preparation: Synaptosomes or cells are prepared and resuspended in buffer.
-
Pre-incubation: The preparations are pre-incubated with various concentrations of the test compound or vehicle.
-
Uptake Initiation: A radiolabeled monoamine is added to initiate uptake, and the mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Procedure (Release Assay):
-
Loading: Synaptosomes or cells are pre-loaded with a radiolabeled monoamine.
-
Washing: The preparations are washed to remove excess extracellular radiolabel.
-
Release Induction: The loaded preparations are then exposed to various concentrations of the test compound.
-
Sample Collection: The amount of radioactivity released into the supernatant is measured over time.
-
Data Analysis: The EC50 value (the concentration that elicits 50% of the maximal release) is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of 6-APB and 5-APB and a generalized workflow for a radioligand binding assay.
Caption: Primary mechanism of action for 6-APB and 5-APB.
Caption: Generalized workflow for a radioligand binding assay.
Comparative Discussion
Both 6-APB and 5-APB act as potent monoamine releasing agents and reuptake inhibitors, with a preference for the norepinephrine and dopamine transporters over the serotonin transporter in terms of release potency.[1][3] This profile is consistent with their known stimulant effects.
A key differentiator between the two isomers lies in their affinity and potency at serotonin receptor subtypes. Both compounds are agonists at 5-HT2A and 5-HT2B receptors.[1][3] Notably, 6-APB exhibits a particularly high affinity for the 5-HT2B receptor (Ki = 3.7 nM), with over 100-fold selectivity for this receptor compared to the 5-HT2A and 5-HT2C receptors.[1][4] 5-APB also demonstrates high affinity for the 5-HT2B receptor (pKi = 7.85).[2] The potent agonism at the 5-HT2B receptor is a significant finding, as chronic activation of this receptor has been associated with cardiac valvulopathy, as observed with the withdrawn anorectic drug fenfluramine.[1]
In terms of their effects on monoamine release, both compounds are more potent than the classic enactogen MDA.[5] Anecdotal reports often suggest that 5-APB is more potent than 6-APB, which is supported by some of the in vitro data on monoamine release.[2][3]
The metabolism of both compounds involves phase I reactions such as ring hydroxylation and cleavage, followed by phase II glucuronidation.[6][7] In vitro studies in rat hepatocytes have suggested that 5-APB may have a higher potential for hepatotoxicity compared to 6-APB.[6]
Conclusion
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical mitigation of 5-HT2B agonism-related cardiac valvulopathy revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Assessing the Translational Relevance of AP-6 Studies: A Comparative Guide for Neurodegenerative Disease Research
In the landscape of drug discovery for neurodegenerative disorders, particularly Parkinson's disease, the modulation of lysosomal function has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of AP-6, a novel and selective inhibitor of the lysosomal cation channel TMEM175, against other TMEM175 modulators and established Parkinson's disease therapies. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the translational relevance of targeting TMEM175.
Mechanism of Action: TMEM175 Inhibition
Transmembrane protein 175 (TMEM175) is a crucial ion channel for maintaining lysosomal homeostasis.[1] Its dysfunction is genetically linked to an increased risk of Parkinson's disease.[1] TMEM175 regulates lysosomal pH and has been implicated in processes such as autophagy and α-synuclein aggregation, both of which are central to Parkinson's disease pathology.[1] this compound and its analogs act as pore blockers of the TMEM175 channel, thereby modulating its function. This mechanism offers a novel approach to potentially restore lysosomal efficiency and mitigate the cellular pathologies associated with neurodegeneration.
Comparative Analysis of TMEM175 Inhibitors
The following table summarizes the in vitro efficacy of this compound and its key comparators, 2-PPA and the broader potassium channel blocker 4-aminopyridine (B3432731) (4-AP), in inhibiting TMEM175 ion flux. The data is extracted from seminal studies characterizing these novel inhibitors.
| Compound | Target | Assay Type | Measured Effect | IC50 Value (µM) |
| This compound | TMEM175 | Whole-cell Patch Clamp | K+ flux inhibition | ~141 |
| Whole-cell Patch Clamp | H+ flux inhibition | ~170 | ||
| 2-PPA | TMEM175 | Whole-cell Patch Clamp | K+ flux inhibition | ~32 |
| Whole-cell Patch Clamp | H+ flux inhibition | ~30 | ||
| 4-AP | TMEM175 | Whole-cell Patch Clamp | Cs+ flux inhibition | ~21 |
| Whole-cell Patch Clamp | H+ flux inhibition | ~55 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Translational Relevance in the Context of Parkinson's Disease Therapies
To gauge the potential of TMEM175 inhibition as a therapeutic strategy, it is essential to compare its preclinical profile with that of established Parkinson's disease treatments. The following table provides an overview of the mechanisms and key preclinical findings for Levodopa (B1675098), the dopamine (B1211576) agonist Ropinirole (B1195838), and the MAO-B inhibitor Selegiline.
| Therapeutic Agent | Mechanism of Action | Key Preclinical Findings |
| Levodopa | Dopamine precursor; replenishes dopamine levels in the brain. | In animal models, reverses motor deficits induced by MPTP (a neurotoxin that causes parkinsonism).[2] Rapid peak plasma concentration observed in preclinical pharmacokinetic studies.[3] |
| Ropinirole | D2 dopamine receptor agonist; mimics the action of dopamine. | Reverses motor and behavioral deficits in MPTP-treated marmosets.[2] High affinity for D2 receptors (Ki = 2.9 x 10⁻⁸ M).[2] |
| Selegiline | Selective and irreversible inhibitor of monoamine oxidase B (MAO-B). | Prevents dopamine degradation, leading to increased dopamine levels.[4] Shows neuroprotective effects in the MPTP mouse model of Parkinson's disease.[5] |
While direct comparative studies between this compound and these established drugs are not yet available, the distinct mechanism of targeting lysosomal function offers a potentially complementary or alternative approach to current dopamine-centric therapies. The translational promise of this compound and other TMEM175 inhibitors lies in their potential to address the underlying cellular pathologies of Parkinson's disease, such as α-synuclein aggregation and neuronal loss, which are not fully addressed by current symptomatic treatments.
Experimental Methodologies
Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Inhibition
This protocol is used to measure the effect of inhibitors on ion flux through the TMEM175 channel expressed in HEK293T cells.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a plasmid encoding human TMEM175.
-
Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains specific ion concentrations to isolate either potassium (K+) or proton (H+) currents.
-
Compound Application: The inhibitor (e.g., this compound, 2-PPA, or 4-AP) is perfused into the bath solution at varying concentrations.
-
Data Analysis: The current in the presence of the inhibitor is measured and normalized to the baseline current. A dose-response curve is generated by plotting the normalized current against the inhibitor concentration, and the IC50 value is calculated using a Hill equation fit.
Macropinocytosis Assay
This assay quantifies the effect of TMEM175 inhibition on the cellular uptake of extracellular material via macropinocytosis.
-
Cell Culture: Cells (e.g., MEFs, SH-SY5Y) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with the TMEM175 inhibitor (e.g., this compound or 2-PPA) for a specified period.
-
Dextran (B179266) Uptake: Fluorescently labeled high-molecular-weight dextran is added to the culture medium and incubated with the cells to allow for uptake via macropinocytosis.
-
Imaging: Cells are washed, fixed, and imaged using fluorescence microscopy.
-
Quantification: The fluorescence intensity of intracellular dextran is quantified using image analysis software. An increase in fluorescence indicates an enhancement of macropinocytosis.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay is used to assess the effect of compounds on the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
-
Preparation of α-Synuclein: Recombinant α-synuclein monomer is purified.
-
Aggregation Induction: α-Synuclein aggregation is induced, for example, by incubation with pre-formed fibrils.
-
Compound Incubation: The assay is performed in the presence and absence of the test compound.
-
ThT Fluorescence Measurement: Thioflavin T, a dye that fluoresces upon binding to amyloid fibrils, is added to the samples. The fluorescence intensity is measured over time using a plate reader (excitation ~450 nm, emission ~485 nm).
-
Data Analysis: A decrease in ThT fluorescence in the presence of the compound indicates inhibition of α-synuclein aggregation.
Quantification of Dopaminergic Neuron Loss in Animal Models
This protocol is used to assess the neuroprotective effects of a compound in an animal model of Parkinson's disease (e.g., MPTP-treated mice).
-
Animal Model: A Parkinson's disease-like pathology is induced in mice, for example, by administration of the neurotoxin MPTP.
-
Compound Administration: The test compound is administered to the animals before, during, or after the induction of the pathology.
-
Immunohistochemistry: Brain tissue is collected, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological Counting: The number of TH-positive neurons in the substantia nigra is estimated using unbiased stereology with the optical fractionator method.[6]
-
Data Analysis: The number of dopaminergic neurons in the treated group is compared to that in the vehicle-treated control group to determine the extent of neuroprotection.[7]
Visualizing the Path Forward: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflows, and the logical framework for targeting TMEM175.
Caption: Logical framework for targeting TMEM175 in Parkinson's disease.
Caption: Workflow for assessing TMEM175 inhibition via patch-clamp.
Caption: this compound mechanism of action on the TMEM175 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical assessment of inhaled levodopa for OFF episodes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 6. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
General Safety Principles for Handling Unknown Chemicals
Due to the ambiguous nature of "AP-6," which can refer to several different chemical substances or products, providing a single, universally applicable guide to personal protective equipment (PPE) and handling would be unsafe and irresponsible. The search results indicate that "this compound" could refer to:
-
6:2 Fluorotelomer sulfonamide alkylamine (N-AP-6:2FOSA) : A chemical that may cause liver and kidney injury.[1]
-
A component with a flammable limit of 6%, as mentioned in a Material Safety Data Sheet (MSDS).
-
A selective inhibitor of TMEM175 , used in Parkinson's disease research.[2]
-
An all-plastic capseal for industrial containers.[3]
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to first correctly identify the specific "this compound" being used. The safety protocols for a flammable liquid will differ significantly from those for a fluorinated organic compound or a research-grade biological inhibitor.
Therefore, before proceeding, please identify the specific this compound you are working with by consulting your Safety Data Sheet (SDS) or the manufacturer's documentation. Once the specific chemical identity is known, a detailed and accurate safety and handling plan can be developed.
In the absence of specific information, and as a matter of general laboratory safety, the following precautionary principles should be applied when handling any potentially hazardous substance:
1. Assume the Substance is Hazardous: Until the identity and properties of the chemical are known, treat it with the highest level of caution.
2. Personal Protective Equipment (PPE): A baseline of PPE should always be used. This includes, but is not limited to:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (the specific material should be chosen based on the chemical's properties). |
| Body Protection | A lab coat, and in some cases, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be required. |
3. Handling and Storage:
-
Always work in a well-ventilated area.
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Use appropriate, clearly labeled containers.
4. Spills and Emergencies:
-
Be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.
-
Have a spill kit readily available.
-
In case of a spill, evacuate the area and follow your institution's emergency procedures.
5. Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not pour any chemical waste down the drain unless explicitly permitted.
-
Collect waste in properly labeled, sealed containers.[4]
Logical Workflow for Chemical Handling
The following diagram illustrates a general workflow for safely handling any chemical substance, from initial identification to final disposal.
Caption: General workflow for safe chemical handling.
Once you have identified the specific "this compound" you are working with, please provide that information so that a detailed and accurate guide to its safe handling and disposal can be provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
